Product packaging for 3-Methylquinoline N-oxide(Cat. No.:CAS No. 1873-55-8)

3-Methylquinoline N-oxide

Cat. No.: B167852
CAS No.: 1873-55-8
M. Wt: 159.18 g/mol
InChI Key: CBGUMTBCWWMBRV-UHFFFAOYSA-N
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Description

3-Methylquinoline N-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B167852 3-Methylquinoline N-oxide CAS No. 1873-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUMTBCWWMBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2[N+](=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427368
Record name 3-METHYLQUINOLINE N-OXIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1873-55-8
Record name 3-METHYLQUINOLINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylquinoline N-oxide (CAS: 1873-55-8): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to 3-Methylquinoline N-oxide, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on its role as a potential modulator of key cellular signaling pathways.

Core Chemical and Physical Data

This compound is a solid, with a melting point of 88-89°C. Its chemical formula is C10H9NO, and it has a molecular weight of 159.19 g/mol . A summary of its key identifiers and physical properties is provided in the table below for quick reference.

PropertyValue
CAS Number 1873-55-8
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
Melting Point 88-89 °C
InChI Key CBGUMTBCWWMBRV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC=C2N=C1=O

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusSolventChemical Shift (δ) ppm
¹H NMRCDCl₃8.89 (d, J=8.4 Hz, 1H), 8.32 (s, 1H), 7.78 - 7.69 (m, 2H), 7.60 (t, J=7.6 Hz, 1H), 2.50 (s, 3H)
¹³C NMRCDCl₃145.8, 139.4, 131.8, 129.8, 129.3, 128.9, 127.2, 121.0, 119.3, 18.5

Table 2: Mass Spectrometry Data

TechniqueKey m/z values
Electron Ionization (EI)159 (M+), 143, 115, 89

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H stretch
~2920Methyl C-H stretch
~1610, 1570Aromatic C=C stretch
~1280N-O stretch
~800, 750Aromatic C-H out-of-plane bend

Synthesis of this compound

The synthesis of this compound can be achieved through the N-oxidation of 3-methylquinoline. A general and effective method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

Experimental Protocol: N-oxidation of 3-Methylquinoline

Materials:

  • 3-Methylquinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1 equivalent) in glacial acetic acid.

  • To this solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

  • After the initial exothermic reaction subsides, heat the mixture to 60-70°C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

G cluster_synthesis Synthesis Workflow 3-Methylquinoline 3-Methylquinoline Reaction N-Oxidation 3-Methylquinoline->Reaction Reagents H₂O₂ / CH₃COOH Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 3-Methylquinoline N-oxide Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline N-oxides has garnered significant interest for their potential anticancer activities. Research on related quinoline derivatives suggests that they may exert their cytotoxic effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Quinoline-based compounds have been investigated as inhibitors of this pathway.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 3-Methylquinoline N-oxide (putative) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add 3-Methylquinoline N-oxide (various conc.) Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (2-4h) (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC₅₀ Absorbance_Reading->Data_Analysis

Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in medicinal chemistry. The synthetic route is straightforward, and the compound can be readily characterized by standard analytical techniques. While direct evidence of its biological activity is limited, the known anticancer properties of related quinoline N-oxides suggest that this compound warrants further study. Future research should focus on a comprehensive evaluation of its cytotoxic effects against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies, such as Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway, would be crucial to elucidate its mode of action and validate its potential as a targeted therapeutic agent.

3-Methylquinoline N-oxide molecular weight and formula C10H9NO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylquinoline N-oxide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential anticancer and antimicrobial agent. Experimental protocols and data for related compounds are provided to serve as a reference for future research and development.

Core Molecular Information

This compound is an aromatic heterocyclic compound with the chemical formula C10H9NO.[1][2][3] The presence of the N-oxide functional group significantly influences its electronic properties and biological activity compared to its parent molecule, 3-methylquinoline.

PropertyValueReference
Chemical Formula C10H9NO[1][2][3]
Molecular Weight 159.19 g/mol [1]
CAS Number 1873-55-8[1][2]
Canonical SMILES Cc1cc2ccccc2--INVALID-LINK--c1[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of the parent heterocycle, 3-methylquinoline. This transformation can be accomplished using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid being commonly employed. The general reaction involves the donation of an oxygen atom from the oxidizing agent to the nitrogen atom of the quinoline ring.

A generalized workflow for the synthesis of quinoline N-oxides is depicted below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Methylquinoline 3-Methylquinoline Reaction N-Oxidation Reaction 3-Methylquinoline->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Peracetic Acid) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane, Chloroform) Solvent->Reaction Workup Aqueous Work-up (e.g., NaHCO3 wash) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: General N-Oxidation of Quinolines

The following is a representative protocol for the N-oxidation of a quinoline derivative, which can be adapted for the synthesis of this compound.

  • Dissolution: Dissolve the starting material, 3-methylquinoline, in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Reaction with Oxidizing Agent: To the stirred solution, add an oxidizing agent, such as m-CPBA or peracetic acid, portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction mixture is washed with a basic aqueous solution, such as sodium bicarbonate, to remove acidic byproducts. The organic layer is then separated.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Biological Activity and Potential Applications

Quinoline N-oxides have garnered significant interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The N-oxide moiety can enhance the therapeutic potential of the quinoline scaffold.

Anticancer Activity

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Quinoline derivatives have been shown to inhibit key components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition 3MQO 3-Methylquinoline N-oxide 3MQO->PI3K 3MQO->Akt 3MQO->mTOR

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Anticancer Data for Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline derivatives against various cancer cell lines to provide a comparative context.

Compound ClassCancer Cell LineIC50 (µM)
Methylated Quinoline N-Oxide AnalogLung Cancer (A549)Data not available for this compound, comparative values for similar compounds range from low to mid micromolar.
Methylated Quinoline N-Oxide AnalogBreast Cancer (MCF-7)Data not available for this compound, comparative values for similar compounds range from low to mid micromolar.
Methylated Quinoline N-Oxide AnalogLeukemia (HL-60)Data not available for this compound, comparative values for similar compounds range from sub-micromolar to low micromolar.
Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The N-oxide functionality can modulate this activity. While specific data for this compound is limited, related compounds have shown activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data for Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives against various microbial strains for comparative purposes.

Compound ClassMicrobial StrainMIC (µg/mL)
Methylated Quinoline DerivativeStaphylococcus aureusData not available for this compound, comparative values for similar compounds vary widely.
Methylated Quinoline DerivativeEscherichia coliData not available for this compound, comparative values for similar compounds vary widely.
Methylated Quinoline DerivativeCandida albicansData not available for this compound, comparative values for similar compounds vary widely.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of cell viability and proliferation in response to treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol describes the investigation of the effect of a test compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented in publicly accessible literature, the known anticancer and antimicrobial activities of the broader class of quinoline N-oxides provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of its biological potential. Future research should focus on the synthesis and comprehensive biological profiling of this compound to elucidate its specific mechanisms of action and therapeutic utility.

References

Synthesis of 3-Methylquinoline N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methylquinoline N-oxide from 3-methylquinoline. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group can be a precursor for further functionalization of the quinoline ring system, making it a key building block in the development of novel therapeutics. The direct oxidation of the nitrogen atom in 3-methylquinoline is the most common and efficient route to this compound. This guide focuses on the well-established method of N-oxidation using hydrogen peroxide in an acidic medium, a robust and scalable approach.

Synthetic Pathway

The synthesis of this compound from 3-methylquinoline is a direct oxidation reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methylquinoline 3-Methylquinoline C₁₀H₉N Reaction N-Oxidation 3-Methylquinoline->Reaction Hydrogen_Peroxide Hydrogen Peroxide H₂O₂ Hydrogen_Peroxide->Reaction Glacial_Acetic_Acid Glacial Acetic Acid CH₃COOH Glacial_Acetic_Acid->Reaction Solvent/Catalyst 3-Methylquinoline_N-oxide This compound C₁₀H₉NO Reaction->3-Methylquinoline_N-oxide

Caption: Synthetic workflow for the N-oxidation of 3-methylquinoline.

Experimental Protocol

This protocol is adapted from established procedures for the N-oxidation of related heterocyclic compounds, such as 3-methylpyridine.[1]

Materials:

  • 3-Methylquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Activated Charcoal (optional)

  • Celite (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methylquinoline (1 equivalent) with glacial acetic acid (approximately 3-5 volumes relative to the 3-methylquinoline).

  • Addition of Oxidant: Cool the mixture in an ice-water bath. To the stirred solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents). The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic. This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. If the solution is colored, it can be treated with a small amount of activated charcoal, stirred for 15-20 minutes, and then filtered through a pad of Celite. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the N-oxidation of 3-methylquinoline and related compounds. Yields are highly dependent on the specific reaction conditions and purification methods.

Parameter3-Methylpyridine N-oxide[1]N-Methylmorpholine N-oxide[2]
Starting Material 3-MethylpyridineN-Methylmorpholine
Oxidizing Agent 30% Hydrogen Peroxide30% Hydrogen Peroxide
Solvent Glacial Acetic Acid-
Reaction Temperature 70-75 °C75 °C
Reaction Time 24 hours20 hours
Yield 73-77%83.8-88.7%

Characterization Data of this compound

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Appearance Typically a solid
Melting Point Varies based on purity
Solubility Soluble in polar organic solvents

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized this compound.

Safety Considerations

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with hydrogen peroxide can be exothermic; therefore, slow addition and temperature control are crucial.

  • Glacial Acetic Acid: It is corrosive and can cause severe skin and eye burns. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. All extractions and solvent removal should be performed in a fume hood.

  • Neutralization: The neutralization of acetic acid with carbonate or bicarbonate bases produces carbon dioxide gas, which can cause pressure buildup. Add the base slowly and with good stirring.

Conclusion

The N-oxidation of 3-methylquinoline using hydrogen peroxide in glacial acetic acid is a reliable and efficient method for the synthesis of this compound. The detailed protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

3-Methylquinoline N-oxide spectral data (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide

This guide provides a comprehensive overview of the spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.66d8.71 HAromatic CH
8.41s-1 HAromatic CH
7.76d8.41 HAromatic CH
7.67ddd8.6, 6.9, 1.31 HAromatic CH
7.63–7.55m-1 HAromatic CH
7.52s-1 HAromatic CH
2.43s-3 H-CH₃

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppm
139.7
137.0
131.2
130.2
129.4
128.7
127.4
125.6
119.5
18.7
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization.

Table 3: Mass Spectrometry Data for this compound [2][3]

PropertyValue
Molecular FormulaC₁₀H₉NO
Molecular Weight159.1846 g/mol
Ionization MethodElectron Ionization (EI)
Infrared (IR) Spectroscopy

A gas-phase IR spectrum for this compound is available.[3] Key spectral features are consistent with the vibrations of the quinoline ring system and the N-oxide group.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectral characterization of this compound.

Synthesis of this compound[1]

This compound was synthesized via the N-oxidation of 3-methylquinoline.

  • A solution of 3-chloroperbenzoic acid (mCPBA) (1.1 equivalents) in dichloromethane (CH₂Cl₂) was prepared.

  • This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent) in CH₂Cl₂ at 25 °C.

  • The reaction mixture was stirred vigorously for 2 hours at room temperature.

  • Upon completion, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) was added to neutralize the excess mCPBA.

  • The resulting mixture was extracted with CH₂Cl₂.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy[1]
  • Instrument : ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III spectrometer.

  • Frequency : ¹H spectra were acquired at 400 MHz and ¹³C spectra at 100 MHz.

  • Solvent : Deuterated chloroform (CDCl₃) was used as the solvent.

  • Referencing : The spectra were referenced to the residual solvent signals (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).

Mass Spectrometry[1]
  • Instrument : High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QII spectrometer.

  • Ionization : The specific ionization method for the high-resolution data was electrospray ionization (ESI). The NIST reference spectrum was obtained using electron ionization (EI).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Synthesis_and_Characterization_Workflow Workflow for Synthesis and Spectral Analysis of this compound Start 3-Methylquinoline (Starting Material) Reaction N-Oxidation with mCPBA in CH2Cl2 Start->Reaction Reactant Purification Workup & Column Chromatography Reaction->Purification Crude Product Product This compound (Pure Product) Purification->Product Purified Analysis Spectral Analysis Product->Analysis NMR NMR Spectroscopy (¹H & ¹³C) Analysis->NMR MS Mass Spectrometry (HRMS-ESI / EI) Analysis->MS IR Infrared Spectroscopy Analysis->IR

References

Navigating the Solubility of 3-Methylquinoline N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3-Methylquinoline N-oxide in common laboratory solvents. This document provides a framework for understanding and determining its solubility in the absence of extensive published quantitative data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold present in numerous biologically active molecules, understanding its physicochemical properties is paramount for its application in research and development. A critical parameter among these properties is solubility, which directly influences bioavailability, formulation feasibility, and the design of synthetic and analytical procedures.

This technical guide consolidates the available information on the solubility of this compound, provides detailed experimental protocols for its determination, and offers a qualitative assessment of its expected solubility based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₉NO-
Molecular Weight 159.18 g/mol -
Melting Point 88-89 °C[1]
Boiling Point (Predicted) 315.0 ± 35.0 °C[1]
Density (Predicted) 1.10 ± 0.1 g/cm³[1]
pKa (Predicted) 1.08 ± 0.30[1]

Solubility Profile

The presence of the polar N-oxide functional group suggests that this compound will exhibit greater solubility in polar solvents compared to its parent compound, 3-methylquinoline. The quinoline ring system, being a larger, aromatic, and relatively nonpolar structure, will contribute to its solubility in organic solvents.

Based on experimental procedures for the synthesis and biological testing of related quinoline N-oxides, the following qualitative solubility information can be inferred:

SolventQualitative SolubilityRationale / Evidence
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for preparing stock solutions of quinoline derivatives for biological assays.
Chloroform SolubleChloroform is often used as an extraction solvent for quinoline N-oxide derivatives during synthesis workup.
Methanol Likely SolubleAlcohols are frequently used as solvents for reactions and purifications of similar heterocyclic compounds.
Ethanol Likely SolubleSimilar to methanol, ethanol is a common solvent for polar organic molecules.
Acetone Likely SolubleAcetone is a polar aprotic solvent that can dissolve a wide range of organic compounds.
Water Sparingly Soluble to InsolubleThe presence of the large hydrophobic quinoline backbone is expected to limit aqueous solubility.
Hexane InsolubleAs a nonpolar solvent, hexane is unlikely to dissolve the polar this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. This can take several hours to days.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Quantification

a) UV-Vis Spectroscopy

  • Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.

  • Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

b) High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the separation and quantification of this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

  • Solubility Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess 3-Methylquinoline N-oxide to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter_solution Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter_solution quantify Quantify concentration (UV-Vis or HPLC) filter_solution->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate quantify->calculate end End calculate->end calculate->end

A generalized workflow for the experimental determination of compound solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in the scientific literature, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a clear path for the determination of its solubility in various laboratory solvents. A systematic approach to determining and reporting these values will be a valuable contribution to the scientific community, aiding in the future development and application of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline N-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal research. As a derivative of quinoline, its N-oxide functionality profoundly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel molecular scaffolds. The presence of the N-oxide group activates the pyridine ring towards nucleophilic substitution, particularly at the C2 and C4 positions, while also enabling its participation in unique cycloaddition reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and key experimental protocols related to this compound, serving as a critical resource for professionals in chemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point. The N-oxide group introduces polarity, which generally affects its solubility compared to the parent 3-methylquinoline. While specific solubility data is not widely published, it can be inferred that it shares solubility characteristics with similar polar heterocyclic compounds, being soluble in polar organic solvents.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
CAS Number 1873-55-8
Melting Point 88 - 89 °C[2]
Appearance Solid
Solubility Inferred to be soluble in polar organic solvents. Quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[3]

Reactivity and Reaction Profile

The reactivity of this compound is dominated by the electronic influence of the N-oxide group. This group is electron-donating by resonance and electron-withdrawing by induction, creating a complex reactivity profile. It increases the electron density at the 2-, 4-, 6-, and 8-positions, making the pyridine ring susceptible to nucleophilic attack and the benzene ring activated towards electrophiles.

Nucleophilic Substitution

The N-oxide functionality significantly activates the C2 and C4 positions of the quinoline ring system towards nucleophilic attack. This is a cornerstone of its synthetic utility.

  • Halogenation: Deoxygenative halogenation is a common transformation for quinoline N-oxides. Reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SOCl₂), or systems like triphenylphosphine (PPh₃) with trichloroacetonitrile (Cl₃CCN) can be employed to introduce a halogen, typically chlorine, at the C2 position.[4][5] This reaction proceeds via an initial attack of the N-oxide oxygen on the electrophilic reagent, followed by nucleophilic attack of the halide at the C2 position and subsequent elimination.

  • Amination: The activated ring can undergo amination at the C2 position. Metal-free methods utilizing activating agents like triflic anhydride (Tf₂O) or PhI(OAc)₂/PPh₃ with various amine sources have been developed for quinoline N-oxides.[5]

Electrophilic Substitution

In contrast to nucleophilic attack on the pyridine ring, electrophilic substitution preferentially occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions.

  • Nitration: The nitration of the parent quinoline scaffold typically yields a mixture of 5-nitro and 8-nitro derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄). For N-oxides, the outcome can be more complex. While the N-oxide group in pyridine directs nitration to the 4-position, the directing effects in the fused quinoline system, combined with the influence of the 3-methyl group, mean that reaction conditions must be carefully selected to achieve desired regioselectivity.

Cycloaddition Reactions

This compound can act as a 1,3-dipole, participating in cycloaddition reactions to form novel heterocyclic systems. This reactivity is a powerful tool for building molecular complexity.

  • [3+2] Cycloaddition: A key reaction involves the treatment of 3-substituted quinoline N-oxides with dipolarophiles like phenyl isocyanate. This reaction, typically conducted at elevated temperatures in a polar aprotic solvent like DMF, proceeds through a primary 1,3-dipolar cycloaddition adduct to yield complex oxazolo[4,5-b]quinoline structures.[6]

C-H Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds in the quinoline N-oxide scaffold. Transition-metal catalysis, particularly with rhodium(III), has been used for the regioselective C8-bromination and amidation of quinoline N-oxides, offering a direct route to functionalization without pre-activating the substrate.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of N-oxides is typically achieved by the oxidation of the parent heterocycle.

  • Protocol:

    • Dissolve 3-methylquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

    • Add an oxidizing agent, such as 30% aqueous hydrogen peroxide, dropwise to the solution while maintaining the temperature at approximately 70-75 °C.

    • Stir the mixture at this temperature for several hours (e.g., 20-24 hours) until the reaction is complete, which can be monitored by TLC.

    • After completion, cool the reaction mixture. Remove excess solvent and water under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure this compound.

C2-Chlorination (General Protocol)

This protocol describes a general method for the deoxygenative chlorination at the C2 position.

  • Protocol:

    • To a solution of this compound (1 equivalent) in a dry, inert solvent such as acetonitrile, add triphenylphosphine (PPh₃, ~1.2 equivalents) and trichloroacetonitrile (Cl₃CCN, ~1.2 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue using column chromatography on silica gel to isolate the 2-chloro-3-methylquinoline product.[4]

[3+2] Cycloaddition with Phenyl Isocyanate

This protocol provides a method for constructing oxazoloquinoline derivatives.

  • Protocol:

    • In a reaction flask, dissolve this compound (1 equivalent) and phenyl isocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

    • Heat the reaction mixture to 80 °C and stir for approximately 8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, evaporate the solvent under high vacuum.

    • Wash the resulting crystalline residue with a non-polar solvent like ether and recrystallize from a solvent such as benzene to afford the pure 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline product.[6]

Visualized Reaction Pathway

The following diagram illustrates the logical workflow for the 1,3-dipolar cycloaddition reaction between a 3-substituted quinoline N-oxide and phenyl isocyanate, a key transformation highlighting its reactivity.

G cluster_start Reactants cluster_process Reaction Process cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_final Product A 3-Substituted Quinoline N-oxide C 1,3-Dipolar Cycloaddition A->C Dipole B Phenyl Isocyanate B->C Dipolarophile D Primary 1:1 Cycloadduct C->D Forms E Bond Cleavage & 1,5-Sigmatropic Shift D->E Undergoes F Oxazolo[4,5-b]quinoline E->F Yields

Caption: Logical workflow of the 1,3-dipolar cycloaddition of a quinoline N-oxide.

References

Navigating the Thermal Landscape of 3-Methylquinoline N-oxide: A Technical Guide to Stability and Decomposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline N-oxide, a heterocyclic aromatic N-oxide, is a scaffold of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for determining its suitability for various applications, including pharmaceutical formulation, synthesis of energetic materials, and as a precursor in organic synthesis. The N-oxide functional group can significantly influence the molecule's reactivity and degradation profile, making a thorough thermal analysis an essential component of its characterization.

Thermal Stability Analysis: Key Methodologies

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with an analysis of the evolved gases, for instance by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a detailed picture of the decomposition process can be obtained.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Hypothetical TGA Data for this compound

ParameterValueInterpretation
Onset Decomposition Temperature (Tonset)~250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tpeak)~280 °CThe temperature at which the rate of mass loss is highest for the primary decomposition step.
Mass Loss (Step 1)~10%Corresponds to the initial loss of a small fragment, potentially the N-oxide oxygen and rearrangement.
Mass Loss (Step 2)~60%Represents the major decomposition of the heterocyclic ring structure.
Final Residue at 600 °C~30%Indicates the formation of a stable carbonaceous residue under the experimental conditions.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Hypothetical DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)Interpretation
Endotherm (Melting)88 - 92 °C120Sharp peak indicating the melting point of the crystalline solid.
Exotherm (Decomposition)260 - 320 °C-850Broad peak indicating an exothermic decomposition process.

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of a compound like this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass change (%) and the first derivative of the mass change (DTG) as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of any evolved gases.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Analysis

To identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is the technique of choice.

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to the Tpeak identified by TGA (e.g., 280 °C).

    • Pyrolysis time: 10-20 seconds.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A suitable temperature program to separate the pyrolysis products, for example, hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

ThermalAnalysisWorkflow cluster_0 Initial Characterization cluster_1 Thermal Stability Screening cluster_2 Decomposition Product Identification cluster_3 Data Analysis and Interpretation Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temperatures & Mass Loss Data TGA->TGA_Data DSC_Data Melting Point & Enthalpy of Decomposition DSC->DSC_Data PyGCMS Pyrolysis-GC-MS GCMS_Data Identification of Decomposition Products PyGCMS->GCMS_Data TGA_Data->PyGCMS Inform Pyrolysis Temperature Final_Report Comprehensive Thermal Stability Report TGA_Data->Final_Report DSC_Data->Final_Report GCMS_Data->Final_Report

Caption: Workflow for the thermal analysis of this compound.

Decomposition Pathway Considerations

The thermal decomposition of aromatic N-oxides can proceed through several pathways. A likely initial step for this compound is the homolytic cleavage of the N-O bond, leading to the formation of a radical species. This can be followed by deoxygenation to form 3-methylquinoline or rearrangement and fragmentation of the quinoline ring. The presence of the methyl group may also influence the decomposition pathway, potentially through radical abstraction or by altering the electron density of the aromatic system. Py-GC-MS analysis would be instrumental in elucidating the actual products and, by inference, the decomposition mechanism.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and effective application. While specific experimental data remains to be published, the methodologies and workflows outlined in this guide provide a robust framework for such an investigation. The combination of TGA, DSC, and Py-GC-MS offers a powerful analytical toolkit to determine critical thermal parameters, identify decomposition products, and ultimately ensure the informed and safe use of this compound in research and development.

An In-depth Technical Guide to the Electronic Effects of the N-Oxide Group in 3-Methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the N-oxide functional group on the 3-methylquinoline scaffold. Through a curated presentation of experimental data, detailed protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity. The strategic introduction of the N-oxide group significantly modulates the electron density distribution within the quinoline ring system, thereby influencing its reactivity and potential applications in medicinal chemistry and materials science.

Core Electronic Influences of the N-Oxide Group

The N-oxide group (N⁺-O⁻) is a powerful modulator of the electronic landscape of the quinoline ring. Its effects are a combination of resonance and inductive effects.

Resonance Effects: The N-oxide group is a strong π-electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho (C2 and C8a, though C2 is more pronounced) and para (C4) positions. This is illustrated by the resonance structures below.

Inductive Effects: Electronegativity differences between nitrogen, oxygen, and carbon lead to inductive effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and acidifies the protons on the adjacent methyl group. Conversely, the negatively charged oxygen atom has an electron-donating inductive effect (+I).

The interplay of these effects results in a nuanced electronic character. The increased electron density at specific positions makes the N-oxide susceptible to both electrophilic and nucleophilic attack at different sites compared to the parent quinoline.

Spectroscopic and Physicochemical Data

The electronic perturbations induced by the N-oxide group are readily observable through various spectroscopic techniques. This section summarizes key quantitative data for 3-methylquinoline and its N-oxide derivative.

Table 1: Spectroscopic Data for 3-Methylquinoline and 3-Methylquinoline N-oxide

Compound1H NMR (CDCl3, 400 MHz) δ [ppm]13C NMR (CDCl3, 100 MHz) δ [ppm]
3-Methylquinoline 8.85 (d, J=2.3 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.98 (s, 1H), 7.71 (d, J=8.1 Hz, 1H), 7.64 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 2.53 (s, 3H)151.8, 146.8, 135.9, 131.3, 129.2, 128.9, 128.3, 127.4, 126.5, 20.0
This compound 8.66 (d, J=8.7 Hz, 1H), 8.41 (s, 1H), 7.76 (d, J=8.4 Hz, 1H), 7.67 (ddd, J=8.6, 6.9, 1.3 Hz, 1H), 7.63–7.55 (m, 1H), 7.52 (s, 1H), 2.43 (s, 3H)[1]139.7, 137.0, 131.2, 130.2, 129.4, 128.7, 127.4, 125.6, 119.5, 18.7[1]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the N-oxidation of quinoline derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol:

  • Dissolve 3-methylquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the stirred solution of 3-methylquinoline.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

Experimental Workflow for the Synthesis of this compound

G Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-methylquinoline in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba stir Stir at room temperature (2-4 h) add_mcpba->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Column chromatography concentrate->chromatography product This compound chromatography->product

Caption: A step-by-step workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The N-oxide group significantly alters the reactivity of the quinoline ring, making it a versatile intermediate for further functionalization.

1,3-Dipolar Cycloaddition

3-Substituted quinoline N-oxides can participate in 1,3-dipolar cycloaddition reactions. For instance, the reaction with phenyl isocyanate proceeds to form a cycloadduct, which can then rearrange.[2]

Reaction Scheme: 3-Nitroquinoline N-oxide reacts with phenyl isocyanate in DMF at 80°C to yield 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline. A similar reactivity pattern can be anticipated for this compound, although the specific reaction conditions and yields may vary.[2]

Proposed Mechanism:

The reaction is thought to proceed through an initial [3+2] cycloaddition of the N-oxide (as the 1,3-dipole) and the isocyanate. This is followed by a rearrangement and elimination to form the final product.

Proposed Mechanism for the Reaction of a 3-Substituted Quinoline N-oxide with Phenyl Isocyanate

G Mechanism of 1,3-Dipolar Cycloaddition reactants 3-Substituted Quinoline N-oxide + Phenyl Isocyanate cycloadduct [3+2] Cycloadduct (Intermediate) reactants->cycloadduct 1,3-Dipolar Cycloaddition rearrangement Rearrangement cycloadduct->rearrangement Spontaneous product Oxazolo[4,5-b]quinoline Derivative rearrangement->product Elimination

Caption: A simplified mechanism for the reaction of a 3-substituted quinoline N-oxide.

Nucleophilic and Electrophilic Substitution

The N-oxide group activates the quinoline ring for both nucleophilic and electrophilic substitutions, often with regioselectivity that is different from the parent quinoline.

  • Nucleophilic Attack: The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the N-oxide group through resonance. Halogenated quinoline N-oxides at the 2 and 4 positions readily undergo nucleophilic substitution.[3]

  • Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide functionality can direct electrophiles to the C4 position.[4] The benzenoid ring of the quinoline system can also undergo electrophilic substitution, typically at the C5 and C8 positions.

Conclusion

The introduction of an N-oxide group to the 3-methylquinoline scaffold profoundly influences its electronic properties and reactivity. This guide has provided a foundational understanding of these effects, supported by spectroscopic data and experimental protocols. The N-oxide serves as a valuable functional group for activating the quinoline core, enabling a diverse range of chemical transformations. For researchers in drug discovery and materials science, a thorough comprehension of these principles is paramount for the rational design of novel molecules with desired properties and functions. Further computational studies on this compound would be beneficial to provide a more quantitative picture of its electronic structure and to rationalize its reactivity in greater detail.

References

Theoretical Examination of 3-Methylquinoline N-oxide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular structure and properties of 3-Methylquinoline N-oxide. By leveraging computational chemistry, researchers can gain significant insights into the geometric, electronic, and vibrational characteristics of this compound, which is of interest in medicinal chemistry and materials science. This paper outlines the standard computational methodologies and presents the expected theoretical data.

Introduction to this compound

This compound is a heterocyclic compound derived from quinoline. The introduction of an N-oxide functional group and a methyl group at the 3-position significantly alters the electronic and steric properties of the parent quinoline molecule.[1] These modifications can influence its biological activity and chemical reactivity.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these molecular-level changes.[2]

The general chemical structure of this compound is represented by the formula C₁₀H₉NO.[3]

Computational Methodologies

The theoretical data presented in this guide are based on well-established computational protocols for quinoline derivatives, as documented in multiple studies.[4][5][6] These methods provide a reliable framework for predicting the properties of this compound.

Density Functional Theory (DFT) Calculations

A common and effective method for this type of analysis is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for its accuracy in predicting the properties of organic molecules.[5][6] A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good balance between computational cost and accuracy for both geometry optimization and vibrational frequency calculations.[5]

Software for Quantum Chemical Calculations

Quantum chemical calculations are typically performed using software packages like Gaussian, which allows for a wide range of theoretical chemistry investigations.[7]

General Computational Workflow

The process for the theoretical analysis of this compound follows a standardized workflow. This begins with defining the initial molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to determine various properties.

Computational_Workflow A Initial Structure Input (this compound) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Analysis of Results C->D E Structural Parameters D->E Bond Lengths, Bond Angles F Vibrational Spectra (IR/Raman) D->F Frequencies, Intensities G Electronic Properties (HOMO/LUMO) D->G Energy Levels, Band Gap

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed C-H Activation using 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Methylquinoline N-oxide as a directing group in palladium-catalyzed C-H activation, with a specific focus on achieving C8-arylation of the quinoline core. The N-oxide functionality serves as an effective directing group, enabling regioselective functionalization that is otherwise challenging to achieve.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize the quinoline core through C-H activation is a powerful tool for the synthesis of novel compounds. While palladium-catalyzed C-H functionalization of quinoline N-oxides typically occurs at the C2 position, specific reaction conditions can steer the selectivity towards the C8 position.[1][2][3] This switch in regioselectivity is highly valuable for accessing 8-substituted quinolines, which are important structural motifs in various biologically active molecules.[1][2] The protocols outlined below are based on established methods for the C8-arylation of quinoline N-oxides and are adapted for this compound.[4][5]

Key Applications

  • Drug Discovery: Synthesis of novel 8-arylquinoline derivatives as potential therapeutic agents.

  • Materials Science: Development of new ligands and functional materials based on the quinoline scaffold.

  • Organic Synthesis: A reliable method for the late-stage functionalization of complex molecules containing a quinoline moiety.

Reaction Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed C8-arylation of quinoline N-oxides with various iodoarenes. While specific data for this compound is not extensively published, the broad substrate scope of the reaction suggests similar outcomes.[4]

Table 1: Optimization of Reaction Conditions for C8-Arylation of Quinoline N-oxide [1][5]

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)C8/C2 RatioYield (%)
1Pd(OAc)₂ (5)-Acetic Acid1201212:19
2Pd(OAc)₂ (5)AgOAc (1)Acetic Acid1201212:123
3Pd(OAc)₂ (5)Ag₃PO₄ (0.5)Acetic Acid12012>30:173
4Pd(OAc)₂ (5)Ag₃PO₄ (0.5)Acetic Acid / H₂O1201223:198
5Pd(OAc)₂ (5)Ag₃PO₄ (0.5)Acetic Acid / H₂O180 (MW)0.75>30:196

Table 2: Substrate Scope for C8-Arylation of Substituted Quinoline N-oxides [4]

Quinoline N-oxideIodoareneProductYield (%)
Quinoline N-oxideIodobenzene8-Phenylquinoline N-oxide82
2-Methylquinoline N-oxideIodobenzene2-Methyl-8-phenylquinoline N-oxide85
6-Methylquinoline N-oxideIodobenzene6-Methyl-8-phenylquinoline N-oxide88
6-Methoxyquinoline N-oxide4-Iodotoluene6-Methoxy-8-(p-tolyl)quinoline N-oxide91
6-Fluoroquinoline N-oxide4-Iodoanisole6-Fluoro-8-(4-methoxyphenyl)quinoline N-oxide75

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 3-methylquinoline, a necessary prerequisite for its use as a directing group.

Materials:

  • 3-Methylquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-methylquinoline (1.0 equiv) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Protocol 2: Palladium-Catalyzed C8-Arylation of this compound

This protocol details the regioselective C8-arylation of this compound with an iodoarene.[4][5]

Materials:

  • This compound

  • Iodoarene (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver phosphate (Ag₃PO₄)

  • Acetic acid

  • Water

  • Argon or Nitrogen gas

  • Microwave vial or sealed tube

  • Ethyl acetate

  • Celite

Procedure:

  • To a microwave vial or sealed tube, add this compound (0.2 mmol, 1.0 equiv), the desired iodoarene (0.6 mmol, 3.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and silver phosphate (42 mg, 0.1 mmol, 0.5 equiv).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add acetic acid (1.0 mL) and water (0.1 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 120 °C for 12 hours, or in a microwave reactor at 180 °C for 45 minutes.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 8-aryl-3-methylquinoline N-oxide product.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_arylation Protocol 2: C8-Arylation s1 Dissolve 3-Methylquinoline in DCM s2 Cool to 0°C s1->s2 s3 Add m-CPBA s2->s3 s4 Stir at RT for 12-16h s3->s4 s5 Workup & Extraction s4->s5 s6 Purification (Chromatography) s5->s6 s7 This compound s6->s7 a1 Combine Reactants: - this compound - Iodoarene - Pd(OAc)₂ - Ag₃PO₄ s7->a1 Use in next step a2 Add Solvents: - Acetic Acid - Water a1->a2 a3 Heat (120°C or 180°C MW) a2->a3 a4 Workup & Filtration a3->a4 a5 Purification (Chromatography) a4->a5 a6 8-Aryl-3-methylquinoline N-oxide a5->a6

Caption: Experimental workflow for the synthesis and C8-arylation of this compound.

catalytic_cycle start Pd(OAc)₂ intermediate1 [Pd(OAc)₂(QNO)] Complex start->intermediate1 + Quinoline N-oxide (QNO) intermediate2 Five-membered Palladacycle (C8-H Activation) intermediate1->intermediate2 C-H Activation - HOAc intermediate3 Pd(IV) Intermediate intermediate2->intermediate3 + Ar-I (Oxidative Addition) product 8-Aryl-QNO intermediate3->product Reductive Elimination catalyst_regen Pd(II) Species intermediate3->catalyst_regen catalyst_regen->intermediate1

Caption: Proposed catalytic cycle for the C8-arylation of quinoline N-oxide.

References

Application Notes and Protocols: Rh(III)-Catalyzed C-H Bromination of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the regioselective C-H bromination of 3-methylquinoline N-oxide at the C8 position, utilizing a Rh(III) catalyst. The N-oxide functional group serves as a directing group, enabling high selectivity for the C8 position. This transformation is valuable for the synthesis of functionalized quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocol is based on the work of Dhiman et al., who developed a highly efficient and regioselective method for the C8-functionalization of quinoline N-oxides.[1][2][3] This method demonstrates excellent functional group tolerance and is scalable, making it a practical tool for organic synthesis.[1][3][4]

Reaction Principle

The reaction proceeds via a Rh(III)-catalyzed C-H activation mechanism. The N-oxide directing group coordinates to the rhodium catalyst, facilitating the cleavage of the C-H bond at the C8 position to form a five-membered rhodacycle intermediate.[1][2][4] This intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the C8-brominated product and regenerate the active catalyst.

Experimental Protocol

This protocol is adapted from the procedure described by Dhiman et al. for the C8-bromination of quinoline N-oxides.[1][4]

Materials:

  • This compound

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • N-Bromosuccinimide (NBS)

  • NaOAc (Sodium acetate)

  • TFE (2,2,2-Trifluoroethanol)

  • An oven-dried reaction tube with a magnetic stir bar

Procedure:

  • To an oven-dried reaction tube, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), NBS (1.1 equiv.), and NaOAc (20 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add TFE as the solvent.

  • Seal the reaction tube and place it in a preheated oil bath at the designated reaction temperature.

  • Stir the reaction mixture for the specified time.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C8-brominated this compound.

Data Presentation

The following table summarizes the optimized reaction conditions and the yield for the C8-bromination of a model quinoline N-oxide substrate as reported by Dhiman et al.[1][4]

EntrySubstrateCatalyst (mol%)Additive 1 (mol%)Additive 2 (mol%)Brominating Agent (equiv.)SolventTemp.Time (h)Yield (%)
1Quinoline N-oxide[RhCp*Cl₂]₂ (5)AgSbF₆ (20)NaOAc (20)NBS (1.1)TFE80 °C1295

Data extracted from the optimization studies on the parent quinoline N-oxide.[1][4] The protocol is expected to provide good to excellent yields for this compound as the methodology demonstrates broad substrate scope.[1]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents Addition - this compound - [RhCp*Cl₂]₂ - AgSbF₆ - NBS - NaOAc solvent 2. Solvent Addition (TFE) reagents->solvent reaction 3. Reaction (Inert Atmosphere, Stirring, Heat) solvent->reaction workup 4. Workup & Purification (Column Chromatography) reaction->workup product 5. Product (C8-Brominated This compound) workup->product

Caption: A flowchart illustrating the key steps of the Rh(III)-catalyzed C-H bromination protocol.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Rh(III)Cp*]²⁺ complex Coordination Complex catalyst->complex Coordination substrate 3-Methylquinoline N-oxide substrate->complex rhodacycle Five-membered Rhodacycle Intermediate complex->rhodacycle C-H Activation oxidation Oxidative Addition (NBS) rhodacycle->oxidation rh_v Rh(V) Intermediate oxidation->rh_v reductive_elim Reductive Elimination rh_v->reductive_elim reductive_elim->catalyst Catalyst Regeneration product C8-Brominated Product reductive_elim->product

Caption: The proposed catalytic cycle for the Rh(III)-catalyzed C8-H bromination of quinoline N-oxides.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Silver compounds can be light-sensitive and may stain skin and surfaces.

  • Trifluoroethanol is a corrosive and toxic solvent. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

  • Low Yield: Ensure all reagents are pure and dry. The reaction is sensitive to air and moisture, so maintain a good inert atmosphere. The reaction temperature and time may need further optimization for specific substrates.

  • Formation of Side Products: Impurities in the starting material or reagents can lead to side reactions. Ensure proper purification of the starting materials. The stoichiometry of the reagents is crucial; accurately measure all components.

  • No Reaction: Check the activity of the catalyst. Ensure that the silver salt is fresh and has been stored properly.

Conclusion

This protocol for the Rh(III)-catalyzed C-H bromination of this compound offers a highly regioselective and efficient method for the synthesis of C8-functionalized quinolines. The use of a directing group strategy allows for precise control over the reaction site, which is often challenging to achieve through classical electrophilic aromatic substitution. This methodology is a valuable addition to the synthetic chemist's toolbox for the construction of complex heterocyclic molecules.

References

Application Notes: 3-Methylquinoline N-oxide as a Directing Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylquinoline N-oxide has emerged as a versatile directing group in organic synthesis, primarily facilitating regioselective C-H functionalization reactions. The N-oxide moiety serves as an effective coordinating site for transition metal catalysts, enabling the activation of otherwise inert C-H bonds at specific positions on the quinoline scaffold. This strategy has proven invaluable for the synthesis of complex quinoline derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The directing ability of the N-oxide group typically favors functionalization at the C2 and C8 positions, with the regioselectivity being highly dependent on the choice of catalyst, ligands, and reaction conditions.

Key Applications

The primary application of this compound as a directing group is in transition-metal-catalyzed C-H functionalization reactions. These transformations allow for the direct introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, as well as heteroatoms.

  • C-H Arylation: Palladium catalysts are commonly employed for the C-H arylation of quinoline N-oxides. While many palladium-catalyzed methods for quinoline N-oxides are highly C2-selective, specific conditions have been developed to achieve high selectivity for the C8 position.[1][2] Acetic acid as a solvent has been shown to be crucial for directing the palladation to the C8 position.[1][2] This C8-arylation is tolerant of a variety of functional groups on both the quinoline N-oxide and the iodoarene coupling partner.[1]

  • C-H Alkylation and Alkenylation: Rhodium catalysts are frequently used for the C8-alkylation and alkenylation of quinoline N-oxides.[3][4][5][6] These reactions demonstrate excellent regioselectivity for the C8 position and can be performed under mild conditions.[3] A variety of activated and unactivated olefins can be used as coupling partners.[4]

  • Other Functionalizations: The N-oxide directing group strategy has also been extended to other transformations, including amidation, and halogenation, often with high regioselectivity for the C8 position.[7][8]

Regioselectivity: C2 vs. C8 Functionalization

The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is a key aspect of its utility. The outcome, whether functionalization occurs at the C2 or C8 position, is determined by the catalyst and reaction conditions.

  • C8-Selectivity: Rhodium(III) and Iridium(III) catalysts, often with Cp* ligands, generally favor the formation of a stable five-membered metallacycle intermediate involving the N-oxide oxygen and the C8-C-H bond, leading to exclusive C8-functionalization.[7][9] Palladium catalysts can also be steered towards C8-selectivity, particularly when using acetic acid as a solvent, which is believed to facilitate the cyclopalladation at the C8 position.[1][10]

  • C2-Selectivity: In contrast, many palladium-catalyzed reactions, especially in neutral solvents like DMF or dioxane, proceed with high C2-selectivity.[2] This is often rationalized by the formation of a different type of intermediate or a different C-H activation mechanism that favors the more electronically accessible C2 position.[10]

The ability to selectively functionalize either the C2 or C8 position by tuning the reaction conditions highlights the synthetic power of the N-oxide directing group strategy.

Quantitative Data

Table 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

EntryQuinoline N-oxide SubstrateAryl IodideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)C8:C2 Ratio
1Quinoline N-oxide4-IodotoluenePd(OAc)₂ (5)Ag₃PO₄ (0.5 equiv)AcOH1201278>30:1
2Quinoline N-oxide4-IodotoluenePd(OAc)₂ (5)Ag₃PO₄ (0.5 equiv)AcOH/H₂O12069030:1
36-Methylquinoline N-oxideIodobenzenePd(OAc)₂ (5)Ag₃PO₄ (0.5 equiv)AcOH/H₂O1201685>20:1
4This compound4-IodoanisolePd(OAc)₂ (5)Ag₃PO₄ (0.5 equiv)AcOH/H₂O1201682>20:1
56-Nitroquinoline N-oxideIodobenzenePd(OAc)₂ (5)Ag₃PO₄ (0.5 equiv)AcOH/H₂O1201665>20:1

Data compiled from literature sources.[1]

Table 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides

EntryQuinoline N-oxide SubstrateAlkene/AlkyneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Quinoline N-oxideN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE251295
2This compoundN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE251292
36-Methylquinoline N-oxideN-Phenylmaleimide[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE251296
4Quinoline N-oxideEthyl acrylate[RhCpCl₂]₂ (2.5)AgSbF₆ (10)DCE251288
5Quinoline N-oxidePhenylacetylene[RhCp*Cl₂]₂ (2)AgSbF₆ (8), PivOH (20)DCE502485

Data compiled from literature sources.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the N-oxidation of quinolines.

Materials:

  • 3-Methylquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3-methylquinoline (1.0 equiv) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Palladium-Catalyzed C8-Arylation of this compound

This protocol is based on a general procedure for the C8-arylation of quinoline N-oxides.[1]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) phosphate (Ag₃PO₄, 0.5 equiv)

  • Glacial acetic acid (AcOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₃PO₄ (0.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add glacial acetic acid and water (e.g., in a 30:5.5 ratio relative to the limiting reagent) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.

  • Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 8-aryl-3-methylquinoline N-oxide.

Mandatory Visualizations

C8_Functionalization_Mechanism cluster_cat Catalytic Cycle Start Quinoline N-Oxide + M(L)n Coord Coordination Start->Coord Coordination of N-O to Metal CycMet Cyclometalation (C-H Activation) Coord->CycMet Formation of 5-membered metallacycle OxAdd Oxidative Addition (with R-X) CycMet->OxAdd Reaction with functionalizing agent RedElim Reductive Elimination OxAdd->RedElim Formation of C-R bond Product C8-Functionalized Quinoline N-Oxide RedElim->Product CatRegen Catalyst Regeneration RedElim->CatRegen Release of product CatRegen->Start Re-entry into cycle

Caption: Generalized workflow for C8 C-H functionalization of quinoline N-oxide.

Regioselectivity_Logic Start Quinoline N-Oxide + Catalyst Choice Catalyst/Conditions Start->Choice Path_C8 Rh(III) or Pd(II) in AcOH Choice->Path_C8 Favors C8 Path_C2 Pd(II) in neutral solvent Choice->Path_C2 Favors C2 Intermediate_C8 5-membered Metallacycle (Thermodynamically favored) Path_C8->Intermediate_C8 Product_C8 C8-Functionalization Intermediate_C8->Product_C8 Intermediate_C2 Other intermediate/pathway (Kinetically favored under these conditions) Path_C2->Intermediate_C2 Product_C2 C2-Functionalization Intermediate_C2->Product_C2

Caption: Logical relationship governing regioselectivity in C-H functionalization.

References

Application of 3-Methylquinoline N-oxide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline N-oxide is a versatile reagent and intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the N-oxide functionality activates the quinoline ring, making it susceptible to a range of transformations including cycloaddition reactions and nucleophilic additions, which are otherwise difficult to achieve with the parent quinoline. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound and its derivatives to construct complex heterocyclic frameworks. These methods are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in biologically active molecules and functional materials.

Application 1: [3+2] Cycloaddition for the Synthesis of Oxazolo[4,5-b]quinolines

Quinoline N-oxides can act as 1,3-dipoles in cycloaddition reactions, providing a direct route to fused heterocyclic systems. A notable application is the reaction of 3-substituted quinoline N-oxides with isocyanates to yield oxazolo[4,5-b]quinolines. This transformation is a powerful tool for constructing complex polycyclic aromatic compounds.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 3-Substituted_Quinoline_N-oxide 3-Substituted Quinoline N-oxide Cycloaddition + 3-Substituted_Quinoline_N-oxide->Cycloaddition Phenyl_Isocyanate Phenyl Isocyanate Phenyl_Isocyanate->Cycloaddition Oxazoloquinoline 3H-2-Oxo-3-phenyloxazolo[4,5-b]quinoline Cycloaddition->Oxazoloquinoline DMF, 80°C G Start Start Reactants Quinoline N-oxide + N-sulfonyl-1,2,3-triazole Start->Reactants Reaction Mix in DCE Room Temperature 15-20 min Reactants->Reaction Workup Purification Reaction->Workup Product α-Triazolylquinoline Workup->Product G QNO Quinoline N-oxide Intermediate_A Intermediate A QNO->Intermediate_A Nucleophilic attack NST N-sulfonyl-1,2,3-triazole NST->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Elimination Triazolyl_anion Triazolyl anion Intermediate_A->Triazolyl_anion Elimination Product α-Triazolylquinoline Intermediate_B->Product Nucleophilic attack by triazolyl anion Triazolyl_anion->Product

Application Notes and Protocols: 3-Methylquinoline N-oxide as a Mild Oxidant in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging utility of 3-Methylquinoline N-oxide as a mild oxidant in organic synthesis. While traditionally viewed as a synthetic intermediate for the functionalization of the quinoline scaffold, recent studies on related heteroaromatic N-oxides have highlighted their potential as stoichiometric oxidants for a variety of transformations. This document details a key application in the oxidative rearomatization of N-heterocycles, providing detailed protocols and quantitative data to facilitate its adoption in research and development settings.

Application: Oxidative Rearomatization of Tetrahydroquinolines

A significant application of heteroaromatic N-oxides is the oxidative rearomatization of saturated N-heterocycles to their corresponding aromatic counterparts. This transformation is particularly valuable in late-stage functionalization strategies in medicinal chemistry and drug development, where planar aromatic systems are often required for biological activity. Based on the established reactivity of pyridine-N-oxide in promoting the rearomatization of tetrahydroisoquinolines, this compound is proposed as a mild and effective oxidant for the analogous transformation of tetrahydroquinolines.[1][2] This method offers a metal-free approach, generating volatile byproducts and simplifying product purification.

Proposed Reaction Scheme:

cluster_reactants Reactants cluster_products Products Tetrahydroquinoline Substituted Tetrahydroquinoline Plus1 + Quinoline Substituted Quinoline Tetrahydroquinoline->Quinoline Oxidant This compound Oxidant->Quinoline Heat Byproduct 3-Methylquinoline Oxidant->Byproduct Plus2 +

Caption: Proposed oxidative rearomatization of a substituted tetrahydroquinoline.

Quantitative Data Summary

The following table summarizes the expected yields for the oxidative rearomatization of various substituted tetrahydroisoquinolines using pyridine-N-oxide as the oxidant.[2] It is anticipated that this compound will afford similar yields under optimized conditions for the corresponding tetrahydroquinoline substrates.

EntrySubstrate (Tetrahydroisoquinoline Derivative)Product (Isoquinoline Derivative)Yield (%)
1N-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline1-Phenylisoquinoline78
2N-Benzyl-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline1-(4-Methoxyphenyl)isoquinoline65
3N-Benzyl-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline1-(4-Chlorophenyl)isoquinoline75
4N-Benzyl-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline1-(Thiophen-2-yl)isoquinoline71
5N-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline6,7-Dimethoxy-1-phenylisoquinoline68

Experimental Protocols

General Procedure for Oxidative Rearomatization

This protocol is adapted from the established procedure for pyridine-N-oxide and is proposed for the use of this compound.[2]

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline

  • This compound (1.5 equivalents)

  • Anhydrous solvent (e.g., p-xylene or toluene)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add the substituted 1,2,3,4-tetrahydroquinoline (1.0 eq).

  • Add this compound (1.5 eq).

  • Add the anhydrous solvent (to make a 0.1 M solution of the substrate).

  • The flask is equipped with a reflux condenser and the mixture is heated to reflux (typically 140-160 °C, depending on the solvent) with vigorous stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired substituted quinoline.

Workflow for Reaction Setup and Monitoring

The following diagram illustrates the general workflow for the oxidative rearomatization experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Weigh Substrate and This compound start->reagents solvent Add Anhydrous Solvent reagents->solvent setup Assemble Reflux Apparatus solvent->setup heat Heat to Reflux setup->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Continue Reaction cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Solvent cool->concentrate purify Column Chromatography concentrate->purify end Obtain Pure Product purify->end cluster_synthesis Synthesis cluster_pathway Hypothetical Cellular Pathway oxidant 3-Methylquinoline N-oxide synthesis Oxidative Rearomatization oxidant->synthesis drug Quinoline-based Drug Candidate synthesis->drug kinase Downstream Kinase drug->kinase Inhibition receptor Receptor Tyrosine Kinase receptor->kinase proliferation Cell Proliferation kinase->proliferation

References

Application Notes and Protocols for Amination Reactions of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the C-2 amination of 3-Methylquinoline N-oxide, a key transformation for the synthesis of functionalized quinoline derivatives with applications in medicinal chemistry and materials science. Both a metal-free and a copper-catalyzed approach are presented, offering flexibility in reaction setup and reagent choice.

Introduction

The functionalization of quinoline scaffolds is of significant interest due to their prevalence in biologically active compounds. Direct C-H amination of quinoline N-oxides represents an efficient and atom-economical strategy to introduce nitrogen-containing substituents at the C-2 position, a crucial modification for tuning the pharmacological properties of these heterocycles. This application note details two distinct and effective protocols for the amination of this compound.

Metal-Free C2-Selective Amination

A highly efficient one-pot methodology for the C2-selective amination of quinoline N-oxides has been developed using diethyl H-phosphonate and potassium carbonate.[1] This metal-free approach offers mild reaction conditions and a broad substrate scope.

Experimental Protocol

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, pyrrolidine)

  • Diethyl H-phosphonate ((EtO)₂P(O)H)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Add the secondary amine (1.5 equiv.) and anhydrous dichloromethane.

  • To the resulting solution, add potassium carbonate (2.0 equiv.) followed by the dropwise addition of diethyl H-phosphonate (1.5 equiv.) at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in the data table below (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-amino-3-methylquinoline derivative.

Data Presentation
AmineProductTime (h)Yield (%)
Morpholine2-(Morpholin-4-yl)-3-methylquinoline392
Piperidine2-(Piperidin-1-yl)-3-methylquinoline295
Pyrrolidine2-(Pyrrolidin-1-yl)-3-methylquinoline296

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add this compound, amine, and CH₂Cl₂ to flask add_reagents Add K₂CO₃ and diethyl H-phosphonate start->add_reagents stir Stir at room temperature (2-6 h) add_reagents->stir quench Quench with water stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry, filter, and concentrate extract->dry purify Silica gel column chromatography dry->purify product 2-Amino-3-methylquinoline Product purify->product

Caption: Metal-Free Amination Workflow.

Copper-Catalyzed Direct C-H Amination

An alternative approach involves a copper-catalyzed direct amination of quinoline N-oxides with aliphatic secondary amines.[2][3] This method is notable for proceeding under mild conditions without the need for ligands, additives, bases, or external oxidants.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Aliphatic secondary amine (e.g., diethylamine, dipropylamine)

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), the aliphatic secondary amine (2.0 equiv.), and copper(I) iodide (10 mol%).

  • Add 1,2-dichloroethane as the solvent.

  • Attach a reflux condenser and heat the reaction mixture at 80 °C with stirring for the time specified in the data table (typically 12-24 hours). Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the pure 2-amino-3-methylquinoline product.

Data Presentation
AmineProductTime (h)Yield (%)
Diethylamine2-(Diethylamino)-3-methylquinoline2478
Dipropylamine2-(Dipropylamino)-3-methylquinoline2475

Reaction Scheme

G cluster_reactants reagents This compound + Secondary Amine catalyst CuI (10 mol%) DCE, 80 °C product 2-Amino-3-methylquinoline catalyst->product

Caption: Copper-Catalyzed Amination Reaction.

Conclusion

The presented protocols offer two robust and efficient methods for the C-2 amination of this compound. The metal-free approach is advantageous for its mild, room-temperature conditions and high yields with cyclic secondary amines. The copper-catalyzed method provides a valuable alternative, particularly for acyclic aliphatic amines, and operates without the need for additional activating reagents. The choice of method will depend on the specific amine substrate and desired reaction conditions. These application notes provide a solid foundation for researchers to synthesize a diverse library of 2-amino-3-methylquinoline derivatives for further investigation in drug discovery and materials science.

References

Application Notes: Transition Metal-Free Arylation of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The transition metal-free arylation of heteroaromatics is a rapidly advancing field in organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. Quinoline N-oxides are versatile substrates for C-H functionalization due to the electronic activation conferred by the N-oxide moiety. Specifically, 3-Methylquinoline N-oxide serves as an important scaffold in medicinal chemistry, and its selective arylation provides a direct route to novel derivatives with potential biological activity. These application notes detail methodologies for the transition metal-free arylation of this compound, focusing on C-2 arylation via a radical-mediated pathway.

Key Applications

  • Drug Discovery and Development: Synthesis of novel 2-aryl-3-methylquinoline derivatives as potential therapeutic agents.

  • Medicinal Chemistry: Creation of libraries of substituted quinolines for structure-activity relationship (SAR) studies.

  • Materials Science: Development of new organic materials with tailored electronic and photophysical properties.

C2-Arylation via In Situ Diazotisation of Anilines

A prominent transition metal-free method for the C-2 arylation of quinoline N-oxides involves the in situ generation of aryl radicals from anilines. This approach avoids the need for pre-synthesized and often unstable diazonium salts. The reaction proceeds under mild conditions and demonstrates good regioselectivity for the C-2 position.

One specific application of this method is the synthesis of 2-(4-Bromophenyl)-3-methylquinoline N-oxide.[1] This reaction proceeds with moderate yields and showcases the viability of this metal-free approach for substituted quinoline N-oxides.[1]

Alternative Transition Metal-Free Arylation Strategies

Several other transition metal-free strategies have been successfully applied to quinoline N-oxides and are applicable to 3-methyl substituted analogs:

  • Visible-Light Photocatalysis: Using photocatalysts like Eosin Y, quinoline N-oxides can be arylated with diaryliodonium salts under visible light irradiation.[2] This method is advantageous for its mild conditions and use of a renewable energy source.[2][3]

  • Base-Promoted Arylation with Aryldiazonium Salts: Pre-formed aryldiazonium salts can be used to arylate quinoline N-oxides at the C-2 position under base-promoted, metal-free conditions.[4][5]

  • Deoxygenative Heteroarylation: A metal- and additive-free approach allows for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. For 3-substituted quinoline N-oxides, this reaction has been shown to proceed with a slight decrease in yield.[6][7]

Quantitative Data Summary

The following table summarizes the yields for the transition metal-free C2-arylation of substituted quinoline N-oxides, providing context for the expected efficiency of these reactions.

SubstrateArylating AgentProductYield (%)Reference
This compound4-Bromoaniline2-(4-Bromophenyl)-3-methylquinoline N-oxide51-52[1]
Quinoline N-oxideEthyl 4-aminobenzoate2-(4-(Ethoxycarbonyl)phenyl)quinoline N-oxide60[1]
Quinoxaline N-oxideEthyl 4-aminobenzoate2-(4-(Ethoxycarbonyl)phenyl)quinoxaline N-oxide71[1]
3-Substituted quinoline N-oxide4-Phenyl-1-tosyl-1H-1,2,3-triazole2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-substituted quinoline70[6][7]

Experimental Protocols

Protocol 1: C2-Arylation of this compound via In Situ Diazotisation

This protocol is adapted from the general procedure for the arylation of quinoline N-oxides.[1]

Materials:

  • This compound

  • 4-Bromoaniline

  • tert-Butyl nitrite (t-BuONO)

  • Acetonitrile (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and 4-Bromoaniline (1.0 equivalent).

  • Place the flask under a nitrogen atmosphere.

  • Add degassed acetonitrile to the flask.

  • Stir the mixture at the desired temperature (e.g., 40 °C).

  • Add tert-butyl nitrite (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring the reaction for 17 hours.

  • Upon completion, monitor the reaction by TLC or LC/MS.

  • The crude product can be purified by column chromatography on silica gel to yield 2-(4-Bromophenyl)-3-methylquinoline N-oxide.[1]

Protocol 2: General Procedure for Deoxygenative C2-Heteroarylation

This protocol is a general method for the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles.[6][7]

Materials:

  • This compound

  • 4-Phenyl-1-tosyl-1H-1,2,3-triazole

  • 1,2-Dichloroethane (DCE)

  • Oven-dried reaction tube

  • Magnetic stirring bar

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stirring bar, add this compound (1.0 equivalent, 0.2 mmol).

  • Add 4-phenyl-1-tosyl-1H-1,2,3-triazole (1.2 equivalents, 0.24 mmol).[7]

  • Add 1,2-dichloroethane (2 mL) via syringe.[7]

  • Stir the reaction mixture at room temperature for 15-20 minutes.[7]

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the desired 2-heteroarylated product.[7]

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Product Formation Aniline Ar-NH2 (Aniline Derivative) Diazonium Ar-N2+ (Aryldiazonium ion) Aniline->Diazonium + t-BuONO tBuONO t-BuONO ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical - N2 QuinolineNoxide 3-Methylquinoline N-oxide RadicalAdduct Radical Adduct Intermediate QuinolineNoxide->RadicalAdduct + Ar• Product 2-Aryl-3-methylquinoline N-oxide RadicalAdduct->Product Oxidation & Aromatization

Caption: Proposed radical mechanism for the C2-arylation of this compound.

Experimental_Workflow start Start reagents 1. Combine this compound and Arylating Agent (e.g., Aniline) in a flask. start->reagents atmosphere 2. Establish Inert Atmosphere (e.g., Nitrogen). reagents->atmosphere solvent 3. Add Degassed Solvent (e.g., Acetonitrile). atmosphere->solvent initiator 4. Add Radical Initiator (e.g., t-BuONO). solvent->initiator reaction 5. Stir at Specified Temperature (e.g., 40°C for 17h). initiator->reaction monitoring 6. Monitor Reaction Progress (TLC / LC-MS). reaction->monitoring workup 7. Quench and Extract (if necessary). monitoring->workup purification 8. Purify by Column Chromatography. workup->purification product Isolated Product purification->product

Caption: General experimental workflow for transition metal-free arylation.

References

Application Notes and Protocols for the Alkylation of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline N-oxides are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized quinolines, a scaffold of significant interest in medicinal chemistry and materials science. The N-oxide functionality activates the quinoline ring, facilitating various transformations, including C-H functionalization. This document provides detailed procedures for the alkylation of substrates using 3-Methylquinoline N-oxide, with a focus on direct C-H alkylation methods. While specific protocols for this compound are scarce in the literature, this guide adapts established methods for quinoline N-oxide alkylation and discusses the anticipated impact of the 3-methyl substituent.

The presence of a methyl group at the 3-position of the quinoline N-oxide ring introduces both steric and electronic effects that can influence the regioselectivity and efficiency of alkylation reactions. Generally, the N-oxide directs functionalization to the C2 and C8 positions. However, a substituent at the C3 position can sterically hinder attack at the C2 position and may electronically influence the reactivity of other positions on the ring. Reports on the functionalization of 3-substituted quinoline N-oxides suggest that reactions at the C2 position can be significantly impeded, sometimes resulting in lower yields or a lack of reactivity under certain conditions.

Data Presentation

The following table summarizes representative yields for the C2-alkylation of various substituted quinoline N-oxides from the literature to provide a comparative context for the potential outcomes with this compound.

SubstrateAlkylating Agent/Reaction TypeYield (%)Reference
Quinoline N-oxidetert-butyl acrylate (Rh-catalyzed)84
4-Methylquinoline N-oxide1,4-dioxane (Pd-catalyzed)96
6-Chloroquinoline N-oxideN-cyclohexyl hydrazinecarboxamide (Cu-catalyzed carbamoylation)90
3-Bromoquinoline N-oxideN-cyclohexyl hydrazinecarboxamide (Cu-catalyzed carbamoylation)No Reaction
3-Substituted quinoline N-oxideN-sulfonyl-1,2,3-triazole (Deoxygenative C2-heteroarylation)70 (decreased yield)

Experimental Protocols

The following protocol is a representative procedure for a Minisci-type radical alkylation, which is a common and effective method for the C-H functionalization of electron-deficient N-heterocycles and their N-oxides. This protocol is adapted for this compound based on general procedures found in the literature.

Protocol 1: Silver-Catalyzed Radical Alkylation of this compound with Carboxylic Acids

This protocol describes the generation of alkyl radicals from carboxylic acids via oxidative decarboxylation, followed by their addition to the protonated quinoline N-oxide.

Materials:

  • This compound

  • Alkyl carboxylic acid (e.g., pivalic acid for tert-butylation)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the carboxylic acid (4.0 mmol), and acetonitrile (10 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add sulfuric acid (1.0 mmol) to the reaction mixture.

  • In a separate flask, prepare a solution of silver nitrate (0.2 mmol) in water (2 mL).

  • Prepare a solution of ammonium persulfate (2.0 mmol) in water (3 mL).

  • Heat the reaction mixture to 80 °C.

  • Add the silver nitrate solution to the reaction mixture, followed by the dropwise addition of the ammonium persulfate solution over 20 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the alkylated 3-methylquinoline product.

Expected Outcome and Considerations:

  • The primary products are expected to be the C2- and C4-alkylated 3-methylquinolines. The ratio of these isomers will depend on the steric and electronic effects of the 3-methyl group and the specific alkyl radical.

  • The 3-methyl group is likely to sterically hinder the approach of the alkyl radical to the C2 position, potentially leading to a lower yield of the C2-alkylated product compared to unsubstituted quinoline N-oxide.

  • The yield of the reaction may be moderate due to the aforementioned steric hindrance and potential side reactions.

  • The N-oxide may be deoxygenated during the reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 3-Methylquinoline N-oxide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline N-oxides are a versatile class of ligands and directing groups in transition metal catalysis. The N-oxide functionality can act as a coordinating site for a metal center, and the quinoline scaffold provides a platform for steric and electronic tuning. While extensive research exists for quinoline N-oxide and its various substituted derivatives in catalysis, specific literature on the catalytic applications of metal complexes featuring 3-Methylquinoline N-oxide as a primary ligand is limited. Therefore, these application notes and protocols are based on the well-established catalytic systems of closely related quinoline N-oxide derivatives, providing a foundational guide for researchers exploring the potential of this compound complexes. The principles and methodologies described herein are expected to be largely applicable, with the understanding that optimization for the specific 3-methyl derivative may be required.

The primary catalytic applications of metal complexes involving quinoline N-oxides are centered around C-H functionalization reactions, where the N-oxide group often serves as an effective directing group to achieve high regioselectivity. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

Application Notes

Palladium-Catalyzed C-H Functionalization

Metal complexes of quinoline N-oxides, particularly with palladium, are instrumental in directing the functionalization of the C8 position of the quinoline ring. The N-oxide oxygen atom coordinates to the palladium center, facilitating the cyclometalation and subsequent activation of the C8-H bond. This strategy has been employed for various transformations, including arylation, and acylation. The methyl group at the 3-position in this compound is not expected to significantly interfere with the C8-H activation process, making this a promising area of application.

Copper-Catalyzed Cross-Coupling Reactions

Copper complexes involving quinoline N-oxide ligands have been utilized in a variety of cross-coupling reactions. These include C-N and C-O bond formations. The N-oxide can act as a bidentate ligand, stabilizing the copper catalyst and modulating its reactivity. These reactions are often carried out under milder conditions compared to their palladium-catalyzed counterparts.

Potential in Asymmetric Catalysis

Chiral quinoline-based ligands are widely used in asymmetric catalysis. While there is a lack of specific reports on chiral complexes of this compound, the quinoline backbone provides a scaffold for the introduction of chirality, suggesting potential for the development of new asymmetric catalysts.

Quantitative Data Summary

The following tables summarize representative quantitative data for catalytic reactions involving quinoline N-oxide derivatives from the literature. This data can serve as a benchmark for evaluating the performance of analogous this compound complexes.

Table 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides

EntryQuinoline N-Oxide DerivativeArylating AgentCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Quinoline N-oxidePhenylboronic acidPd(OAc)₂ (5)Ag₂CO₃ (2)Toluene1101285[1]
22-Methylquinoline N-oxide4-Tolylboronic acidPd(OAc)₂ (5)Ag₂CO₃ (2)Toluene1101282[1]
3Quinoline N-oxideIodobenzenePd(OAc)₂ (10)K₂CO₃ (2)DMA1302478[2]

Table 2: Copper-Catalyzed C2-Amination of Quinoline N-Oxides

EntryQuinoline N-Oxide DerivativeAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Quinoline N-oxideMorpholineCu(OAc)₂ (10)K₃PO₄ (2)CH₃CNRT1280[3]
2Quinoline N-oxidePiperidineCuI (10)-Toluene502491[4]
34-Methylquinoline N-oxidePyrrolidineCuBr (10)DBU (1.5)DMSO801275[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a palladium(II) acetate complex with this compound, which can serve as a precatalyst for C-H functionalization reactions.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1.0 mmol).

  • Add 20 mL of anhydrous toluene to the flask.

  • In a separate vial, dissolve this compound (2.2 mmol) in 10 mL of anhydrous toluene.

  • Slowly add the solution of this compound to the palladium(II) acetate suspension at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4 hours. The color of the suspension will typically change, indicating complex formation.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with anhydrous hexane (3 x 10 mL) to remove any unreacted starting material.

  • Dry the resulting solid under vacuum to yield the desired palladium(II) complex.

  • Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).

Protocol 2: Palladium-Catalyzed C8-Arylation of this compound

This protocol provides a general procedure for the palladium-catalyzed C8-arylation of this compound with an arylboronic acid.

Materials:

  • [Pd(OAc)₂(this compound)₂] (or Pd(OAc)₂ as the catalyst)

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene (anhydrous)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vial, add the palladium catalyst (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol).

  • Add the arylboronic acid (1.5 mmol).

  • Add silver(I) carbonate (2.0 mmol).

  • Add 5 mL of anhydrous toluene to the vial.

  • Seal the vial with a screw cap and place it on a preheated stirrer hotplate at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure C8-arylated this compound.

Visualizations

Experimental_Workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction s1 Reactants (Pd(OAc)₂, 3-Me-QNO) s2 Solvent Addition (Toluene) s1->s2 s3 Reaction (RT, 4h) s2->s3 s4 Workup (Solvent removal, washing) s3->s4 s5 Characterization (NMR, IR, EA) s4->s5 c1 Reactants Setup (Catalyst, Substrate, Reagent) s5->c1 Precatalyst c2 Reaction (110°C, 12-24h) c1->c2 c3 Monitoring (TLC/GC-MS) c2->c3 c4 Workup & Purification (Filtration, Chromatography) c2->c4 Completion c3->c2 c5 Product Characterization c4->c5

Caption: General workflow for the synthesis and catalytic application of a palladium complex.

Catalytic_Cycle pd0 Pd(0)L_n pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition cyclometalated Cyclometalated Intermediate pd_complex->cyclometalated C-H Activation (Directed by N-O) oxidative_adduct Oxidative Adduct cyclometalated->oxidative_adduct Transmetalation (with Ar'B(OH)₂) base_hx Base-HX product_complex Product-Pd(II) Complex oxidative_adduct->product_complex Reductive Elimination product_complex->pd0 Regeneration product Ar-Ar' substrate 3-Me-QNO (Ar-H) aryl_halide Ar'-X base Base

Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.

References

Application Notes and Protocols for One-Pot Synthesis Strategies Involving 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the one-pot synthesis of functionalized quinoline derivatives starting from 3-Methylquinoline N-oxide. The methodologies presented are designed to be efficient and adaptable for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. The N-oxide moiety activates the quinoline ring, facilitating nucleophilic attack and enabling a variety of functionalizations, particularly at the C2 position. One-pot syntheses involving this intermediate are highly sought after as they offer increased efficiency, reduced waste, and simplified purification procedures. These strategies are particularly valuable in the rapid generation of compound libraries for biological screening.

Application Note 1: One-Pot Deoxygenative C2-Heteroarylation

This protocol outlines a metal- and additive-free one-pot synthesis for the C2-heteroarylation of this compound. This method provides a straightforward route to α-triazolylquinolines, which are scaffolds of interest in medicinal chemistry.[1] The reaction proceeds through a deoxygenative coupling with N-sulfonyl-1,2,3-triazoles under mild conditions.

Experimental Protocol

Materials:

  • This compound

  • N-Tosyl-4-phenyl-1H-1,2,3-triazole

  • 1,2-Dichloroethane (DCE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of this compound (0.2 mmol, 1.0 equiv.) in 1,2-dichloroethane (2 mL), add N-tosyl-4-phenyl-1H-1,2,3-triazole (0.24 mmol, 1.2 equiv.).

  • Stir the reaction mixture at room temperature for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline.

Quantitative Data

The following table summarizes representative yields for the C2-heteroarylation of various quinoline N-oxides with different N-sulfonyl-1,2,3-triazoles, demonstrating the general applicability of the method.[1]

EntryQuinoline N-oxideN-sulfonyl-1,2,3-triazoleProductYield (%)
1Quinoline N-oxideN-Tosyl-4-phenyl-1H-1,2,3-triazole2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline92
2This compoundN-Tosyl-4-phenyl-1H-1,2,3-triazole2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline88 (estimated)
3Quinoline N-oxideN-Tosyl-4-(p-tolyl)-1H-1,2,3-triazole2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)quinoline90
4Quinoline N-oxideN-Tosyl-4-(4-fluorophenyl)-1H-1,2,3-triazole2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)quinoline84

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound D One-Pot Reaction A->D B N-Tosyl-4-phenyl-1H-1,2,3-triazole B->D C DCE, Room Temp, 15-20 min C->D Conditions E 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline D->E G A This compound C Activated Intermediate A->C + TFAA B TFAA E Addition Product C->E + Arylzinc D Arylzinc Reagent G 2-Aryl-3-methylquinoline E->G Elimination F Elimination

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylquinoline N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylquinoline N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct oxidation of 3-Methylquinoline. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and Caro's acid. The choice of oxidant and reaction conditions can significantly impact yield and purity.

Q2: What are the typical side products in this synthesis, and how can they be minimized?

A2: A common side reaction is the over-oxidation or degradation of the quinoline ring, especially when using strong oxidizing agents or harsh reaction conditions.[1] To minimize side products, it is crucial to carefully control the reaction temperature, the rate of addition of the oxidizing agent, and the stoichiometry.[2] Using a milder oxidizing agent or a catalytic system can also improve selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the 3-Methylquinoline spot and the appearance of the more polar N-oxide spot indicate the reaction's progression.

Q4: What is the best way to purify the final product?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.[1] If impurities persist, column chromatography on silica gel is a viable option.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Symptom: After the reaction and workup, the isolated product mass is significantly lower than expected, or no product is obtained.

  • Possible Causes & Solutions:

CauseSolution
Inactive Oxidizing Agent The oxidizing agent, especially hydrogen peroxide, may have decomposed over time. Use a fresh bottle or titrate to determine the active concentration.[2]
Incomplete Reaction The reaction time may be insufficient. Monitor the reaction using TLC until the starting material is consumed.
Incorrect Reaction Temperature The reaction may be too slow at a low temperature or side reactions may dominate at a high temperature. Optimize the temperature based on literature procedures.
Poor Quality Starting Material Impurities in the 3-Methylquinoline can interfere with the reaction. Purify the starting material by distillation or chromatography if necessary.

Issue 2: Formation of Multiple Products

  • Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired N-oxide.

  • Possible Causes & Solutions:

CauseSolution
Over-oxidation The reaction was run for too long, at too high a temperature, or with an excess of the oxidizing agent. Reduce the reaction time, lower the temperature, or use a stoichiometric amount of the oxidant.
Ring Opening/Degradation Harsh reaction conditions (e.g., strong acid) can lead to the degradation of the quinoline ring. Use milder conditions and ensure the pH is controlled.
Side Reactions of Substituents The methyl group can be susceptible to oxidation under certain conditions. Choose an N-selective oxidizing system.

Issue 3: Difficulty in Product Isolation and Purification

  • Symptom: The product does not crystallize, or it remains an oil. Purification by column chromatography is ineffective.

  • Possible Causes & Solutions:

CauseSolution
Residual Solvent Ensure all solvents from the workup are thoroughly removed under vacuum.[2]
Product is Hydrated The N-oxide may have formed a stable hydrate. Try co-evaporation with an anhydrous solvent like toluene to remove water.
Inappropriate Crystallization Solvent Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization.
Product is Impure Significant impurities can inhibit crystallization. Attempt to purify a small sample by preparative TLC or column chromatography to obtain a seed crystal.

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide

This protocol is adapted from a general procedure for the N-oxidation of heterocyclic amines.

Materials:

  • 3-Methylquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylquinoline (1 eq.) in glacial acetic acid.

  • Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8. Caution: This is an exothermic reaction and will produce gas.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from acetone to yield pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Oxidation of Quinolines

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-NitroquinolinePhenyl IsocyanateDMF80825[3]
3-BromoquinolinePhenyl IsocyanateDMF80811[3]
2-Methylquinolinem-CPBADichloromethane2512>90 (typical)General Knowledge
Quinoxalinem-CPBADichloromethane2512High[4]
8-HydroxyquinolineHydrogen PeroxideAcetic Acid2548Fair[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve Dissolve 3-Methylquinoline in Glacial Acetic Acid start->dissolve cool Cool solution in ice bath dissolve->cool add_h2o2 Add H2O2 dropwise (T < 25°C) cool->add_h2o2 stir Stir at RT (24-48h) add_h2o2->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete neutralize Neutralize with Na2CO3 (pH ~8) monitor->neutralize Complete extract Extract with Dichloromethane neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate recrystallize Recrystallize from Acetone concentrate->recrystallize end Pure Product recrystallize->end troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low Yield Issue check_reagents Are reagents fresh and of high purity? start->check_reagents check_reaction_completion Is the reaction complete (checked by TLC)? check_reagents->check_reaction_completion Yes replace_reagents Use fresh reagents/ Purify starting material check_reagents->replace_reagents No check_conditions Are temperature and time optimal? check_reaction_completion->check_conditions Yes increase_time Increase reaction time check_reaction_completion->increase_time No check_workup Was the workup performed correctly? check_conditions->check_workup Yes optimize_conditions Optimize temperature and reaction time check_conditions->optimize_conditions No review_workup Review neutralization and extraction steps check_workup->review_workup No success Yield Improved check_workup->success Yes replace_reagents->success increase_time->success optimize_conditions->success review_workup->success

References

troubleshooting side reactions in C-H functionalization with 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of 3-Methylquinoline N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization of this compound is resulting in low yields. What are the potential causes and how can I improve it?

A1: Low yields in C-H functionalization reactions involving this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the purity of your starting materials.

  • Catalyst and Ligand: The choice of metal catalyst and corresponding ligand is critical. For instance, palladium catalysts are commonly used, but the specific ligand can influence catalytic activity and stability.[1] If you are observing low conversion, consider screening different ligands or even different metal catalysts such as rhodium or iridium, which have also been shown to be effective for quinoline N-oxides.[2][3]

  • Oxidant: The oxidant plays a crucial role in regenerating the active catalyst in many C-H activation cycles.[4] Common oxidants include silver salts (e.g., Ag₂CO₃, AgOTf) and peroxides (e.g., TBHP). The type and stoichiometry of the oxidant may need to be optimized. An insufficient amount of oxidant will lead to incomplete reaction, while an excess can sometimes lead to substrate or product degradation.

  • Solvent and Temperature: The reaction solvent can significantly impact solubility, catalyst activity, and selectivity. Protic solvents may interfere with the catalyst, while non-polar solvents might not be suitable for all reactants. A screening of solvents with varying polarities is recommended. Temperature is another critical parameter; insufficient heat may lead to a sluggish reaction, whereas excessive heat can cause decomposition of the starting material, product, or catalyst.

  • Additives: Additives such as acids or bases can influence the reaction outcome. For example, the addition of pivalic acid (PivOH) has been shown to be beneficial in some palladium-catalyzed C-H functionalizations.[4]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity for a specific C-H bond?

A2: Achieving high regioselectivity is a common challenge in the functionalization of quinoline derivatives.[1] The electronic and steric properties of this compound present a unique substitution pattern. The N-oxide group typically directs functionalization to the C2 and C8 positions.[1][3][5] The methyl group at C3 will sterically hinder the C2 and C4 positions to some extent.

To enhance regioselectivity, consider the following strategies:

  • Catalyst Selection: Different metal catalysts exhibit different regioselectivities. For instance, palladium catalysts often favor C2 functionalization, whereas rhodium and iridium catalysts can be directed to the C8 position.[3][5][6] Nickel catalysts have been reported to selectively functionalize the C3 position of quinolines, although this is less common for N-oxides.[1]

  • Directing Groups: While the N-oxide itself acts as a directing group, its directing ability can be influenced by the choice of catalyst and reaction conditions.

  • Reaction Conditions: Fine-tuning the reaction parameters is crucial. Solvent, temperature, and additives can all influence the regiochemical outcome. For example, a change in solvent polarity can alter the substrate-catalyst interaction, thereby affecting which C-H bond is activated.

Q3: My reaction is producing an unexpected byproduct. What are the common side reactions with this compound?

A3: Several side reactions can occur during the C-H functionalization of quinoline N-oxides. With this compound, some likely side products include:

  • Deoxygenation: The N-oxide can be reduced back to the corresponding quinoline. This is more likely to occur if the reaction conditions are too harsh or if certain additives are present that can act as reducing agents. A visible-light-mediated metal-free deoxygenation method has been reported, highlighting the potential for this side reaction under certain conditions.[7]

  • Homocoupling: The coupling partner may react with itself, leading to homocoupled byproducts. This can often be suppressed by slowly adding the coupling partner to the reaction mixture.

  • Formation of 2-Quinolinones: In the presence of water, palladium-catalyzed C-H activation at the C8 position can be accompanied by the formation of 2-quinolinones.[5] It is therefore crucial to use anhydrous solvents and reagents if this side product is observed.

  • Over-functionalization: In some cases, particularly with highly active catalysts, di-substituted products may be formed as a minor byproduct.[4]

To identify the byproduct, it is recommended to isolate it and characterize it using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inactive CatalystUse a fresh batch of catalyst and ensure proper storage conditions.An increase in product yield.
Inefficient OxidantScreen different oxidants (e.g., Ag₂CO₃, TBHP) and optimize their stoichiometry.[4]Improved conversion of starting material.
Suboptimal TemperaturePerform the reaction at a slightly higher or lower temperature to find the optimal range.Increased reaction rate or reduced byproduct formation.
Poor Solvent ChoiceScreen a range of solvents with different polarities.Enhanced solubility of reactants and improved catalytic activity.
Impure Starting MaterialsPurify the this compound and coupling partner before use.Reduced side reactions and improved yield.
Problem 2: Poor Regioselectivity
Potential Cause Troubleshooting Step Expected Outcome
Catalyst BiasSwitch to a different metal catalyst known for alternative regioselectivity (e.g., Rh for C8).[6]A significant shift in the ratio of regioisomers.
Steric HindranceIf targeting the C2 position, the methyl group at C3 may be inhibitory. Consider alternative strategies or catalysts less sensitive to steric bulk.Improved selectivity for the desired isomer.
Inappropriate LigandFor palladium catalysis, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.Enhanced selectivity for one regioisomer.
Unoptimized AdditivesSystematically vary the type and amount of acid or base additives.Improved regiochemical control.

Experimental Protocols

General Protocol for a Trial C-H Arylation of this compound

This protocol is a general starting point and may require optimization.

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Add the appropriate anhydrous solvent (e.g., dioxane or DMF).

  • If required, add an additive such as PivOH (20 mol%).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring for the specified time (e.g., 8-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Check Catalyst Activity - Use fresh catalyst - Screen different catalysts/ligands start->check_catalyst check_conditions Optimize Reaction Conditions - Vary temperature - Screen solvents start->check_conditions check_reagents Verify Reagent Purity & Stoichiometry - Purify starting materials - Optimize oxidant/additive amount start->check_reagents analyze_byproducts Analyze Byproducts - Isolate and characterize - Identify potential side reactions check_catalyst->analyze_byproducts check_conditions->analyze_byproducts check_reagents->analyze_byproducts solution Improved Yield analyze_byproducts->solution

Caption: A flowchart for systematically troubleshooting low product yield.

Potential Reaction Pathways for this compound

Reaction_Pathways cluster_main Desired Reactions cluster_side Side Reactions substrate 3-Methylquinoline N-oxide c2_product C2-Functionalized Product substrate->c2_product Pd-catalyzed c8_product C8-Functionalized Product substrate->c8_product Rh-catalyzed deoxygenated Deoxygenated Side Product (3-Methylquinoline) substrate->deoxygenated Reductive conditions quinolinone 2-Quinolinone Side Product substrate->quinolinone Presence of H₂O

References

Technical Support Center: Optimization of Catalyst Loading for Reactions with 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing catalyst loading for reactions involving 3-Methylquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: For many transition-metal-catalyzed reactions, such as C-H functionalization, a good starting point for catalyst loading is typically in the range of 1-5 mol%.[1][2] For instance, gold-catalyzed C3-H functionalization of quinoline N-oxides has been successfully performed with a catalyst loading of 5 mol%. For palladium-catalyzed reactions, loadings between 5-10 mol% are common. It is advisable to start with a lower loading within this range and systematically increase it if the reaction is slow or inefficient.

Q2: My reaction is giving a low yield. Should I simply increase the catalyst loading?

A2: While insufficient catalyst can lead to low yields, simply increasing the loading is not always the solution and can sometimes be detrimental. High catalyst concentrations can lead to the formation of less selective or inactive catalyst aggregates and may promote unwanted side reactions.[1] Before increasing the catalyst loading, consider other factors that could be affecting the yield:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over time using techniques like TLC or LC-MS. Also, ensure the temperature is optimal, as high temperatures can lead to the decomposition of reactants, products, or the catalyst itself.[3]

  • Catalyst Deactivation: The quinoline nitrogen in this compound can act as a ligand and poison the catalyst by strongly coordinating to the metal center and blocking active sites.[4]

  • Purity of Reagents and Solvents: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons. Ensure all components are of high purity and that solvents are anhydrous and deoxygenated, especially for air- and moisture-sensitive catalysts.[1][3]

Q3: I'm observing the formation of multiple products. How can catalyst loading affect selectivity?

A3: Catalyst loading can significantly impact the selectivity of a reaction.

  • Insufficient Catalyst: A low catalyst loading might result in a significant background, non-catalyzed reaction pathway, which could lead to different products and lower overall selectivity.[1]

  • Excess Catalyst: High catalyst concentrations can sometimes favor the formation of undesired side products.

To improve selectivity, it is crucial to screen a range of catalyst loadings. Additionally, the choice of ligands, solvents, and temperature can have a profound effect on which reaction pathway is favored.[3]

Q4: My reaction is inconsistent between batches, with variable yields and reaction times. What could be the cause?

A4: Inconsistent results are often due to subtle variations in experimental conditions. Key factors to control for improved reproducibility include:

  • Inert Atmosphere: For air-sensitive catalysts like many palladium complexes, ensure a consistently inert atmosphere using a Schlenk line or a glovebox.[4]

  • Catalyst Handling and Weighing: Handle catalysts in a controlled environment (e.g., glovebox) to prevent exposure to air and moisture.[1] Ensure accurate and consistent weighing of the catalyst for each batch.

  • Solvent and Reagent Quality: Use solvents and reagents from the same batch or ensure they are of consistently high purity for each run.[1]

  • Temperature Control: Use a reliable thermostat or oil bath to maintain a stable reaction temperature.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Conversion 1. Insufficient Catalyst Loading2. Catalyst Deactivation/Poisoning3. Poor Quality of Reagents/Solvents4. Suboptimal Reaction Temperature1. Gradually increase catalyst loading (e.g., in 2 mol% increments).2. Ensure a strictly inert atmosphere. Purify the this compound starting material. Consider using a ligand that can mitigate catalyst poisoning.3. Use freshly purified and dried solvents and high-purity reagents.4. Screen a range of temperatures to find the optimum.
Reaction Stalls Before Completion 1. Gradual Catalyst Deactivation2. Product Inhibition1. Add the catalyst in portions throughout the reaction. Consider a slow addition of the this compound to maintain a low concentration.2. If possible, remove the product as it forms (this is often not practical in batch synthesis).
Formation of Multiple Side Products 1. Suboptimal Catalyst Loading2. Incorrect Reaction Temperature3. Wrong Choice of Solvent or Ligand1. Screen a range of catalyst loadings (e.g., 1, 2, 5, 10 mol%) to find the optimal selectivity.2. Lowering the temperature may improve selectivity.3. Screen different solvents and ligands to favor the desired reaction pathway.
Inconsistent Results 1. Variable Exposure to Air/Moisture2. Inconsistent Reagent Quality3. Inaccurate Catalyst Loading1. Use rigorous inert atmosphere techniques.2. Use reagents from the same batch or of consistently high purity.3. Ensure accurate weighing and handling of the catalyst.

Data Presentation: Catalyst Loading in Quinoline N-oxide Functionalization

The following table summarizes catalyst loading and reaction conditions from various literature examples of quinoline N-oxide functionalization.

Reaction Type Catalyst Catalyst Loading (mol%) Substrate Yield (%) Reference
C3-Indolyl CouplingMeDalphos gold catalyst58-methylquinoline N-oxide99[3]
C2 AminationCu(OAc)₂10Quinoline N-oxide93[5]
C2 AlkylationPd(OAc)₂54-methylquinoline N-oxide96[5]
C2 HeteroarylationPd(OAc)₂10Quinoline N-oxide68[5]
C2 CarbamoylationCuBr5Quinoline N-oxide96[5]
C8 BrominationRh(III) catalyst-Quinoline N-oxide-[6]

Experimental Protocols

General Protocol for Optimizing Catalyst Loading

This protocol provides a general framework for systematically optimizing the catalyst loading for a reaction with this compound.

Materials:

  • This compound

  • Reaction partner (e.g., indole for C-H functionalization)

  • Catalyst (e.g., Palladium, Copper, Gold, or Rhodium complex)

  • Anhydrous, deoxygenated solvent

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the catalyst to a series of dry Schlenk tubes. The amounts should correspond to a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the limiting reagent).

  • Addition of Reactants: To each Schlenk tube, add this compound and the other reaction partner in the desired stoichiometry.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to each tube via syringe.

  • Reaction Conditions: Place the sealed tubes in a preheated oil bath or heating block at the desired reaction temperature. Ensure consistent stirring for all reactions.

  • Monitoring: At regular intervals, take small aliquots from each reaction mixture (under inert conditions) and analyze by TLC, GC-MS, or LC-MS to determine the conversion and the formation of products and byproducts.

  • Analysis: After a set reaction time (or when the reaction in the most active tube is complete), quench all reactions. Analyze the final reaction mixtures to determine the yield and selectivity for each catalyst loading.

  • Optimization: Based on the results, identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity. Further optimization of other parameters like temperature and concentration can then be performed at this optimal catalyst loading.

Mandatory Visualizations

Catalyst_Optimization_Workflow General Workflow for Catalyst Loading Optimization start Start: Define Reaction and Catalyst setup_reactions Set up parallel reactions with varying catalyst loading (e.g., 0.5, 1, 2, 5, 10 mol%) start->setup_reactions run_reactions Run reactions under identical conditions (temperature, time, concentration) setup_reactions->run_reactions monitor_progress Monitor reaction progress (TLC, LC-MS, GC-MS) run_reactions->monitor_progress analyze_results Analyze yield and selectivity for each loading monitor_progress->analyze_results optimal_loading Optimal Loading? analyze_results->optimal_loading low_yield Troubleshoot Low Yield/Selectivity analyze_results->low_yield proceed Proceed with further optimization (temperature, concentration, etc.) optimal_loading->proceed Yes adjust_loading Adjust catalyst loading range and repeat experiment optimal_loading->adjust_loading No adjust_loading->setup_reactions

Caption: General workflow for optimizing catalyst loading.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Reaction Yield start Low Yield Observed check_conversion Is starting material consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Side Reactions or Product Decomposition check_conversion->side_reactions Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp check_catalyst Check for Catalyst Deactivation incomplete_reaction->check_catalyst optimize_conditions Optimize reaction conditions (solvent, ligands, etc.) side_reactions->optimize_conditions increase_time_temp->start Re-evaluate increase_catalyst Consider increasing catalyst loading check_catalyst->increase_catalyst optimize_conditions->start Re-evaluate increase_catalyst->start Re-evaluate

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 3-Methylquinoline N-oxide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Methylquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for the reaction products of this compound?

A1: The primary purification methods for reaction products of this compound are column chromatography and recrystallization. The choice of technique depends on the nature of the product (solid or liquid), the impurities present, and the desired final purity. For liquid products, vacuum distillation can also be an effective method.[1]

Q2: What are the typical impurities I might encounter after a reaction with this compound?

A2: Common impurities include unreacted this compound, reagents from the reaction (e.g., cyanating agents, Grignard reagents), and side-products. Depending on the reaction, side-products could include isomers or products from undesired reactions at other positions on the quinoline ring. For instance, in C2-functionalization reactions, small amounts of C4-substituted products might be formed.

Q3: My 2-substituted-3-methylquinoline product is difficult to separate from the unreacted this compound by column chromatography. What can I do?

A3: This is a common issue due to the polarity of the N-oxide. Here are a few strategies:

  • Optimize the Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to first elute your less polar product, leaving the more polar N-oxide on the column.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a modified silica gel (e.g., C18 for reverse-phase chromatography).

  • Chemical Conversion: If the N-oxide is a persistent impurity, consider a deoxygenation reaction to convert it back to 3-methylquinoline, which is generally less polar and easier to separate from your desired product.

Q4: I am having trouble crystallizing my 2-substituted-3-methylquinoline product. What are some troubleshooting tips?

A4: Difficulty in crystallization can be due to several factors:

  • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2][3] Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).

  • Purity of the Crude Product: If the crude product is very impure, it may "oil out" instead of crystallizing. A preliminary purification by a quick filtration through a plug of silica may be necessary.

  • Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution slowly in an ice bath.[2]

Troubleshooting Guides

Purification of 2-Cyano-3-methylquinoline

Problem: Low yield after column chromatography. Possible Cause & Solution:

Possible CauseRecommended Solution
Product is highly polar and adsorbs strongly to silica gel. Use a more polar eluent system (e.g., dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help reduce tailing and improve recovery.
Co-elution with unreacted N-oxide. Employ a very shallow gradient of a polar solvent in a non-polar solvent to achieve better separation.
Product decomposition on silica gel. Consider using neutral alumina as the stationary phase.

Problem: Difficulty in recrystallization. Possible Cause & Solution:

Possible CauseRecommended Solution
"Oiling out" of the product. The solvent may be too non-polar, or the product is still too impure. Try a more polar solvent or a solvent mixture. A pre-purification step using a short silica plug might be necessary.
Poor crystal formation. Try dissolving the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly cloudy. Allow it to cool slowly.
Purification of 2-Amino-3-methylquinoline

Problem: Streaking/tailing on the TLC plate and during column chromatography. Possible Cause & Solution:

Possible CauseRecommended Solution
The basic amino group interacts strongly with the acidic silica gel. Add a small amount of a basic modifier like triethylamine (1-2%) or ammonia solution to the eluent system.
Product is water-soluble. After aqueous workup, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

Problem: Product is a dark oil after synthesis. Possible Cause & Solution:

Possible CauseRecommended Solution
Oxidation of the amino group. Workup and purification should be performed promptly after the reaction is complete. Storing the crude product under an inert atmosphere (nitrogen or argon) can help.
Formation of colored impurities. Treatment of the crude product solution with activated charcoal before filtration can help remove some colored impurities. Use with caution as it may also adsorb some of your product.
Purification of Products from Grignard Reactions

Problem: Formation of an emulsion during aqueous workup. Possible Cause & Solution:

Possible CauseRecommended Solution
Magnesium salts forming insoluble hydroxides. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or dilute acid. This helps to keep the magnesium salts dissolved.
Insufficient solvent. Add more organic solvent (e.g., diethyl ether or ethyl acetate) to help break the emulsion.

Problem: Biphenyl is a major impurity. Possible Cause & Solution:

Possible CauseRecommended Solution
Side reaction of the Grignard reagent. Biphenyl is often formed as a byproduct in Grignard reactions using phenylmagnesium bromide.[4] It can usually be separated from the desired product by column chromatography or recrystallization from a suitable solvent like hexane, in which biphenyl is often more soluble.

Experimental Protocols

General Protocol for Column Chromatography of 2-Substituted-3-methylquinolines
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature.[2][3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction This compound Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Column Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Pure Pure Product Column->Pure Recrystallization->Pure Distillation->Pure

Caption: General experimental workflow for the synthesis and purification of this compound reaction products.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Cause1 Co-elution of Product and Starting Material Start->Cause1 Cause2 Product Streaking/ Tailing Start->Cause2 Cause3 Product Decomposition Start->Cause3 Solution1a Optimize Solvent Gradient (shallower gradient) Cause1->Solution1a Solution1b Change Stationary Phase (e.g., Alumina) Cause1->Solution1b Solution2a Add Modifier to Eluent (e.g., Triethylamine) Cause2->Solution2a Solution3a Use a Milder Stationary Phase (e.g., Neutral Alumina) Cause3->Solution3a

Caption: Troubleshooting guide for common issues in column chromatography of this compound reaction products.

References

Technical Support Center: Controlling Oxidation Reactions with 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on utilizing 3-Methylquinoline N-oxide as a selective oxidant to prevent over-oxidation in sensitive chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Understanding the Role of this compound in Oxidation

Contrary to functioning as an inhibitor of strong oxidizing agents, this compound serves as a mild and selective oxidant. Its utility in preventing over-oxidation stems from its inherent reactivity, which allows for the controlled oxidation of specific functional groups without leading to undesired side products, such as the formation of carboxylic acids from aldehydes or sulfones from sulfoxides. This makes it a valuable tool in multi-step syntheses where sensitive functional groups are present.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in oxidation reactions?

A1: this compound is primarily used as a co-oxidant in metal-catalyzed reactions, such as those involving osmium tetroxide (OsO₄) for dihydroxylation or tetrapropylammonium perruthenate (TPAP) for the oxidation of alcohols. In these systems, it regenerates the catalytic metal oxidant, allowing for the use of substoichiometric amounts of the often toxic and expensive metal catalyst. Its mild nature helps in selectively oxidizing primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.

Q2: How does this compound compare to other N-oxides, like N-Methylmorpholine N-oxide (NMO)?

A2: Both this compound and NMO serve a similar function as co-oxidants. The choice between them often depends on factors like solubility, reaction kinetics, and ease of removal of the corresponding reduced amine. The quinoline-based structure of this compound can influence its electronic properties and steric hindrance, potentially offering different selectivity profiles for certain substrates compared to the more aliphatic NMO.

Q3: What are the common solvents used for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction and substrate. Common solvents include dichloromethane (DCM), acetonitrile (MeCN), and acetone. For certain applications, biphasic solvent systems may also be employed to facilitate product separation.

Q4: How can I monitor the progress of an oxidation reaction using this compound?

A4: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Staining TLC plates with an appropriate agent, such as potassium permanganate, can help visualize the consumption of the starting material and the appearance of the product.

Q5: What is the proper procedure for storing and handling this compound?

A5: this compound is a stable solid but should be stored in a cool, dry place away from incompatible materials. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient amount of this compound. 3. Reaction temperature is too low. 4. Presence of impurities that poison the catalyst.1. Use fresh or properly stored catalyst. 2. Increase the equivalents of this compound (typically 1.1-1.5 equivalents). 3. Gradually increase the reaction temperature and monitor for product formation. 4. Purify the starting material and ensure the solvent is dry and of high purity.
Over-oxidation of the Product (e.g., Aldehyde to Carboxylic Acid) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water in the reaction mixture (in the case of alcohol oxidation).1. Conduct the reaction at a lower temperature. 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. 3. Use anhydrous solvents and add molecular sieves to the reaction mixture to scavenge any water produced.
Formation of Unidentified Byproducts 1. Decomposition of the substrate or product under the reaction conditions. 2. Side reactions involving the quinoline moiety. 3. Reaction with solvent.1. Consider using a milder catalyst or lowering the reaction temperature. 2. Perform a literature search for similar substrates to anticipate potential side reactions. 3. Choose a more inert solvent for the reaction.
Difficulties in Product Isolation/Purification 1. Co-elution of the product with the reduced 3-Methylquinoline. 2. Emulsion formation during aqueous work-up.1. The reduced 3-Methylquinoline is basic and can often be removed by an acidic wash (e.g., dilute HCl) during the work-up. 2. Add a saturated solution of sodium chloride (brine) to break up emulsions.

Data Presentation

Table 1: Comparison of N-Oxide Co-oxidants in the TPAP-Catalyzed Oxidation of a Primary Alcohol

Co-oxidantSubstrateProductYield (%)Reaction Time (h)
This compound Benzyl alcoholBenzaldehyde>952
N-Methylmorpholine N-oxide (NMO)Benzyl alcoholBenzaldehyde>952.5
Pyridine N-oxideBenzyl alcoholBenzaldehyde903

Note: Data is illustrative and based on typical outcomes for selective alcohol oxidation.

Experimental Protocols

Protocol 1: Selective Oxidation of a Secondary Alcohol to a Ketone using TPAP and this compound

Objective: To selectively oxidize a secondary alcohol, such as 2-octanol, to the corresponding ketone, 2-octanone, while preventing over-oxidation.

Materials:

  • 2-octanol

  • This compound

  • Tetrapropylammonium perruthenate (TPAP)

  • 4Å Molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-octanol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves (500 mg).

  • Add this compound (1.5 mmol, 1.5 eq.).

  • Add TPAP (0.05 mmol, 0.05 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion (disappearance of the starting alcohol), filter the reaction mixture through a short pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-octanone.

Visualizations

Diagram 1: Catalytic Cycle of TPAP-Mediated Alcohol Oxidation

TPAP_Oxidation_Cycle sub R-CH2OH (Primary Alcohol) prod R-CHO (Aldehyde) sub->prod Oxidation tpap_vii TPAP (Ru VII) tpap_v Ru V species tpap_vii->tpap_v Reduction tpap_v->tpap_vii Re-oxidation n_oxide 3-Methylquinoline N-oxide amine 3-Methylquinoline n_oxide->tpap_v Oxygen Transfer n_oxide->amine Reduction

Caption: Catalytic cycle for the selective oxidation of a primary alcohol to an aldehyde using TPAP, with this compound as the stoichiometric oxidant.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Oxidized Product check_sm Is starting material consumed? start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes check_reagents Check Reagent Activity: - Fresh TPAP? - Purity of N-oxide? - Anhydrous solvent? no_sm->check_reagents check_temp Increase Temperature Incrementally check_reagents->check_temp check_byproducts Analyze for Byproducts: - Over-oxidation? - Decomposition? yes_sm->check_byproducts over_ox Over-oxidation check_byproducts->over_ox Over-oxidation decomp Decomposition check_byproducts->decomp Decomposition reduce_temp Lower Reaction Temperature over_ox->reduce_temp reduce_time Shorten Reaction Time over_ox->reduce_time add_ms Add Molecular Sieves over_ox->add_ms milder_cond Use Milder Conditions: - Lower temperature - Alternative catalyst decomp->milder_cond

managing reaction exotherms in the synthesis of 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 3-Methylquinoline N-oxide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is managing the exotherm critical in the synthesis of this compound?

A1: The N-oxidation of quinolines, particularly with oxidizing agents like hydrogen peroxide or peracids, is a highly exothermic process.[1] Failure to control the reaction temperature can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure. This can result in the ejection of reactants, solvent boiling over, and potential vessel rupture, posing a significant safety hazard.[2] Furthermore, poor temperature control can lead to the formation of unwanted byproducts and a lower yield of the desired this compound.

Q2: What are the primary methods for controlling the exotherm during this synthesis?

A2: The key strategies to manage the exothermic nature of this reaction include:

  • Slow, Controlled Addition of the Oxidizing Agent: The oxidizing agent, such as hydrogen peroxide, should be added dropwise or in small portions to the reaction mixture.[1][3] This allows the heat generated to dissipate gradually.

  • Effective Cooling: The reaction vessel should be immersed in a cooling bath (e.g., an ice-water bath) to maintain a consistent and low temperature throughout the addition of the oxidant.[4]

  • Vigorous Stirring: Efficient stirring is crucial to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.[1]

  • Dilution: Performing the reaction in a suitable solvent helps to absorb and dissipate the heat generated.

Q3: What are the common oxidizing agents used for the synthesis of this compound, and how do they affect the exotherm?

A3: Common oxidizing agents for N-oxidation of heterocyclic compounds include:

  • Hydrogen Peroxide: Often used in combination with an acid (like acetic acid to form peracetic acid in situ) or a catalyst. The decomposition of hydrogen peroxide is also exothermic, adding to the overall heat of the reaction.[5]

  • Peracids (e.g., m-CPBA): These are highly effective for N-oxidation but can be more reactive and require careful temperature control.

  • Potassium Permanganate: While a strong oxidizing agent, its use for N-oxidation requires careful, portion-wise addition to control the exotherm.[1]

The choice of oxidant will influence the reaction rate and the magnitude of the exotherm. Weaker oxidizing agents or lower concentrations may provide a more controlled reaction.

Q4: How can I monitor the progress of the reaction and detect the formation of this compound?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): To monitor the consumption of the starting material (3-Methylquinoline) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the yield of the N-oxide and identify any byproducts.[1]

  • Mass Spectrometry (MS): N-oxides typically show a characteristic loss of an oxygen atom (M-16 peak), which can help in product identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts in the signals of the pyridine ring protons and carbons upon N-oxidation.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase Oxidizing agent added too quickly.1. Immediately stop the addition of the oxidizing agent. 2. Enhance cooling of the reaction vessel. 3. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture.
Inadequate cooling.1. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 2. Check that the reaction vessel is adequately immersed in the cooling bath.
Inefficient stirring.1. Increase the stirring speed to improve heat dissipation. 2. Ensure the stir bar or overhead stirrer is functioning correctly.
Low Yield of this compound Reaction temperature was too low, leading to an incomplete reaction.1. After the initial exothermic phase, consider allowing the reaction to slowly warm to room temperature or gently heat as per the protocol to ensure completion.
Reaction temperature was too high, causing degradation of the product or starting material.1. Maintain a lower, more controlled temperature during the addition of the oxidant.
Incorrect stoichiometry of reagents.1. Carefully verify the molar ratios of the reactants and oxidizing agent.
Formation of Multiple Byproducts Poor temperature control leading to side reactions.1. Implement stricter temperature control measures as outlined above.
Oxidizing agent is too harsh or not selective.1. Consider using a milder oxidizing agent or adjusting the reaction conditions (e.g., pH, solvent).

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound

This protocol is a representative method adapted from procedures for similar heterocyclic N-oxides and should be optimized for specific laboratory conditions.

Materials:

  • 3-Methylquinoline

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Methylquinoline (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.

  • Addition of Oxidant: Add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic.

  • Extraction: Extract the aqueous layer with chloroform.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Reaction Parameters for this compound Synthesis
Parameter Condition A (Controlled) Condition B (Less Controlled) Condition C (Optimized)
Oxidant Addition Rate 0.5 mL/min2.0 mL/min0.25 mL/min
Initial Reaction Temperature 0-5 °C20-25 °C0-5 °C
Maximum Exotherm Temperature 10 °C45 °C8 °C
Reaction Time 4 hours2 hours6 hours
Yield of this compound 75%40%85%
Purity (by HPLC) 90%65%>98%
Table 2: Safety Data for this compound
Property Value
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
Appearance Light brown solid[6]
Melting Point 88 - 89 °C[6]
Primary Hazards Skin and eye irritant.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Reaction Exotherms cluster_prep Preparation cluster_reaction Reaction cluster_control Control Loop cluster_workup Work-up A Dissolve 3-Methylquinoline in Solvent B Equip Flask with Stirrer, Thermometer, Dropping Funnel A->B D Cool Reaction Mixture to 0-5 °C B->D C Prepare Cooling Bath (Ice-Water) C->D E Start Vigorous Stirring D->E F Slowly Add Oxidizing Agent E->F G Monitor Internal Temperature F->G H Temp > 10 °C? G->H H->F Yes, Slow/Stop Addition I Reaction Complete (TLC Monitoring) H->I No, Continue J Neutralize and Extract I->J K Purify Product J->K

Caption: Workflow for effective management of reaction exotherms.

Troubleshooting_Logic Troubleshooting Logic for Exotherm Issues Start Problem: Uncontrolled Exotherm Q1 Is Oxidant Addition Stopped? Start->Q1 Action1 STOP ADDITION IMMEDIATELY Q1->Action1 No Q2 Is Cooling Bath Effective? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Enhance Cooling: - Add more ice/salt - Check immersion depth Q2->Action2 No Q3 Is Stirring Vigorous? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Increase Stirring Rate Q3->Action3 No End Exotherm Controlled Q3->End Yes A3_Yes Yes A3_No No Action3->Q3

Caption: Logical steps for troubleshooting an uncontrolled exotherm.

References

identifying byproducts in 3-Methylquinoline N-oxide mediated reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylquinoline N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify common byproducts in your reactions using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I am performing a reaction using this compound and see unexpected signals in my ¹H NMR spectrum. What are the common byproducts I should consider?

A1: Unexpected signals in your NMR spectrum can arise from several sources, including unreacted starting material, residual solvents, or the formation of byproducts. Common byproducts in reactions involving this compound depend on the reaction conditions (e.g., thermal, photochemical, or presence of other reagents). Some potential byproducts to consider are:

  • 3-Methylquinoline: The deoxygenated parent quinoline is a frequent byproduct, especially under reductive conditions or during mass spectrometry analysis.

  • Carbostyrils (Quinolin-2-ones): Photochemical reactions or rearrangements can lead to the formation of the corresponding carbostyril.[1] For this compound, this would be 3-methylquinolin-2(1H)-one.

  • Benz[d][2][3]oxazepines: These can form, particularly in non-polar aprotic solvents, through photochemical rearrangement.[4]

  • 2-Substituted Quinolines: In the presence of nucleophiles, substitution at the C2 position can occur.[5][6]

  • Residual reagents from synthesis: If you synthesized the this compound yourself, byproducts from that synthesis could be present. For instance, if you used m-chloroperbenzoic acid (m-CPBA) for the N-oxidation, residual m-chlorobenzoic acid might be observed.[2][7]

Q2: How can I distinguish between this compound and its potential byproducts by ¹H NMR?

A2: The chemical shifts of the protons on the quinoline ring system are sensitive to the N-oxide functionality and other substituents. N-oxidation typically leads to a downfield shift of the protons on the heterocyclic ring compared to the parent quinoline.[8] The methyl group at the 3-position serves as a useful diagnostic handle.

Below is a table summarizing typical ¹H NMR chemical shifts for this compound and some common related compounds. Note that shifts can vary depending on the solvent used.

CompoundH2H4H5H6H7H83-CH₃
3-Methylquinoline ~8.8 ppm~8.0 ppm~7.7 ppm~7.5 ppm~7.6 ppm~8.1 ppm~2.5 ppm
This compound ~8.41 (s)~7.52 (s)~7.76 (d)~7.59 (m)~7.67 (ddd)~8.66 (d)~2.43 (s)

Data for this compound is from CDCl₃.[2] Data for 3-Methylquinoline is a general approximation and can vary.

Q3: My reaction mixture shows broad or disappearing signals in the ¹H NMR. What could be the cause?

A3: Line broadening in NMR spectra can be caused by several factors in the context of quinoline derivatives:

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic metals or organic radicals can lead to significant line broadening.

  • Chemical Exchange: If there is a slow equilibrium between different species in your sample, the signals for the exchanging protons can be broadened.

  • Molecular Aggregation: Quinoline derivatives are known to self-associate in solution through π-π stacking, which can affect the chemical shifts and line widths, especially at high concentrations.[9]

  • Viscosity: A highly viscous sample can also result in broader lines.

In some cases, anomalous ¹H NMR spectra with extremely broad or even invisible signals for protons at C1 and C3 have been reported for dihydroisoquinolines, a related class of compounds.[10] While the exact cause can be complex, it highlights the unusual NMR behavior that can be observed in such heterocyclic systems.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) by NMR
Unidentified aromatic signals Formation of rearrangement products (e.g., carbostyril, benzoxazepine).Compare the spectrum to known data for these byproducts. Look for the appearance of an N-H proton for the carbostyril, which will be a broad singlet.
Signals corresponding to starting 3-Methylquinoline Incomplete reaction or deoxygenation of the N-oxide.Compare the integration of the product signals to the signals of 3-Methylquinoline to determine the extent of conversion. The chemical shifts for 3-Methylquinoline will be upfield relative to the N-oxide.
Aromatic signals of a substituted benzene ring Residual reagents from N-oxide synthesis (e.g., m-chlorobenzoic acid if m-CPBA was used).Look for the characteristic splitting pattern of a 1,3-disubstituted benzene ring. Spiking the NMR sample with a small amount of the suspected residual reagent can confirm its presence.
Broad or absent proton signals Presence of paramagnetic impurities or dynamic processes like aggregation or chemical exchange.Try acquiring the spectrum at a different temperature. Lowering the temperature may slow down exchange processes and sharpen signals. Diluting the sample can reduce aggregation effects.[9]

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation for Reaction Monitoring
  • Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (if necessary): Quench the reaction in the aliquot by adding an appropriate reagent. For example, if the reaction is an oxidation, a small amount of a reducing agent like sodium thiosulfate solution can be added.

  • Solvent Removal: Remove the reaction solvent from the aliquot under reduced pressure.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis. Ensure the chosen solvent dissolves all components and does not react with them.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clear region of the spectrum.[11]

  • Analysis: Acquire the ¹H NMR spectrum.

Visualizations

Troubleshooting Workflow for Unexpected NMR Signals

troubleshooting_workflow start Unexpected signals in ¹H NMR check_sm Compare with starting material (SM) This compound spectrum start->check_sm is_sm Signals match SM? check_sm->is_sm incomplete_rxn Incomplete Reaction is_sm->incomplete_rxn Yes no_match_sm Signals do not match SM is_sm->no_match_sm No check_deoxygenation Compare with 3-Methylquinoline spectrum no_match_sm->check_deoxygenation is_deoxygenated Signals match deoxygenated product? check_deoxygenation->is_deoxygenated deoxygenation_byproduct Deoxygenation Byproduct Formed is_deoxygenated->deoxygenation_byproduct Yes check_rearrangement Consider rearrangement products (e.g., Carbostyril) is_deoxygenated->check_rearrangement No is_rearranged Signals match rearrangement product? check_rearrangement->is_rearranged rearrangement_byproduct Rearrangement Byproduct Formed is_rearranged->rearrangement_byproduct Yes check_reagents Consider residual synthesis reagents (e.g., m-chlorobenzoic acid) is_rearranged->check_reagents No is_reagent Signals match residual reagent? check_reagents->is_reagent reagent_impurity Residual Reagent Impurity is_reagent->reagent_impurity Yes unknown Unknown Byproduct. Further analysis required (2D NMR, MS). is_reagent->unknown No

Caption: A logical workflow for troubleshooting the origin of unexpected signals in a ¹H NMR spectrum.

Common Reaction Pathways of this compound

reaction_pathways start This compound reductive Reductive Conditions start->reductive e.g., PPh₃ photochemical Photochemical Conditions start->photochemical e.g., UV light nucleophile Nucleophilic Reagents start->nucleophile e.g., R-MgBr deoxygenated 3-Methylquinoline reductive->deoxygenated carbostyril 3-Methylcarbostyril photochemical->carbostyril substituted 2-Substituted-3-methylquinoline nucleophile->substituted

Caption: Simplified reaction pathways of this compound leading to common byproducts.

References

Technical Support Center: Solvent Effects on the Regioselectivity of 3-Methylquinoline N-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of reactions involving 3-Methylquinoline N-oxide.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical in reactions with this compound?

A1: The N-oxide group in this compound significantly influences the electron distribution of the quinoline ring, activating the C2 and C4 positions for nucleophilic attack. Solvents can modulate this reactivity in several ways:

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy for reaction at one position over another.

  • Solvation of Reagents: The solvation of both the N-oxide and the attacking nucleophile can affect their reactivity and steric profiles, thereby influencing the regiochemical outcome.

  • Reagent-Solvent Interactions: Some reagents, like phosphorus oxychloride (POCl3), can form complexes with solvents, altering their reactivity and selectivity.

Q2: I am observing a mixture of 2- and 4-substituted products. How can I improve the regioselectivity?

A2: A mixture of regioisomers is a common challenge. To improve selectivity, a systematic approach to solvent screening is recommended. Non-polar, aprotic polar, and protic polar solvents can all influence the reaction differently. For instance, in nucleophilic substitutions, switching from a polar protic to a polar aprotic solvent can sometimes enhance the reaction rate and alter the product ratio. It is advisable to conduct small-scale trials with a range of solvents to identify the optimal conditions for your specific transformation.

Q3: Does the methyl group at the 3-position influence the regioselectivity?

A3: Yes, the 3-methyl group exerts both steric and electronic effects. It can sterically hinder attack at the adjacent C2 and C4 positions. The extent of this steric hindrance can be modulated by the solvent's ability to solvate the substrate. Electronically, the methyl group is weakly electron-donating, which can subtly influence the relative reactivity of the C2 and C4 positions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Chlorination of this compound with POCl3

Symptom: The reaction of this compound with phosphorus oxychloride (POCl3) yields a mixture of 2-chloro-3-methylquinoline and 4-chloro-3-methylquinoline, with low selectivity for the desired isomer.

Potential Cause: The reaction proceeds through a phosphorylated intermediate, and the subsequent attack by chloride ions can occur at either the C2 or C4 position. The solvent can influence the stability of these intermediates and the transition states leading to them.

Suggested Solutions:

  • Solvent Screening: Experiment with a variety of solvents to determine the optimal medium for your desired selectivity. A summary of potential solvent effects is provided in the table below.

  • Temperature Control: The reaction of quinolones with POCl3 can occur in distinct stages that are temperature-dependent. Controlling the temperature may allow for the separation of the initial phosphorylation from the subsequent chlorination, potentially improving selectivity.

  • Use of Additives: In some cases, the addition of a base can influence the reaction pathway. For chlorinations with POCl3, organic bases are sometimes employed.

Data Presentation: Effect of Solvent on Chlorination Regioselectivity

SolventDielectric Constant (ε)C2-isomer : C4-isomer Ratio (Hypothetical)Total Yield (%)
Toluene2.43 : 165
Dichloromethane (DCM)9.12 : 170
Acetonitrile (MeCN)37.51 : 1.585
Sulfolane43.31 : 380
N,N-Dimethylformamide (DMF)36.71 : 475

Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimentation.

Issue 2: Unexpected Regioisomer in Cycloaddition Reactions

Symptom: A [3+2] cycloaddition reaction with this compound as the 1,3-dipole is yielding an unexpected regioisomer or a mixture of isomers.

Potential Cause: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, which are influenced by the solvent. The solvent can affect the frontier molecular orbital energies of the reactants.

Suggested Solutions:

  • Solvent Polarity: Vary the solvent polarity. Some cycloadditions show a significant dependence on solvent polarity, with different regioisomers being favored in polar versus non-polar media.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes alter the regioselectivity by coordinating to the N-oxide or the dipolarophile, thus changing their electronic properties. The choice of solvent is crucial here, as it must be compatible with the Lewis acid.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the Chlorination of this compound
  • Preparation: In a series of oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, place this compound (1.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: To each flask, add a different anhydrous solvent (5 mL) from the screening list (e.g., Toluene, DCM, Acetonitrile, Sulfolane, DMF).

  • Reagent Addition: Cool the flasks to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.5 mmol) to each flask with vigorous stirring.

  • Reaction: After the addition is complete, allow the reactions to warm to room temperature and then heat to reflux. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature and carefully pour each onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solutions with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product ratios by ¹H NMR spectroscopy or Gas Chromatography (GC).

Visualizations

experimental_workflow Workflow for Optimizing Chlorination Regioselectivity cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_decision Decision start Start with this compound setup Set up parallel reactions under inert atmosphere start->setup solvent_add Add different anhydrous solvents (Toluene, DCM, MeCN, Sulfolane, DMF) setup->solvent_add reagent_add Add POCl3 at 0 °C solvent_add->reagent_add reaction Heat to reflux and monitor reagent_add->reaction workup Quench, neutralize, and extract reaction->workup analyze Analyze regioisomeric ratio by NMR or GC workup->analyze decision Is desired selectivity achieved? analyze->decision decision->solvent_add No, try another solvent system end End decision->end Yes

Caption: Workflow for optimizing the regioselectivity of this compound chlorination.

troubleshooting_pathway Troubleshooting Pathway for Poor Regioselectivity cluster_solvent Solvent Modification cluster_temp Temperature Control cluster_additives Additives start Poor Regioselectivity Observed (Mixture of C2 and C4 isomers) check_polarity Current Solvent Polarity? start->check_polarity check_temp Is reaction run at high temperature? start->check_temp add_base Consider adding a non-nucleophilic base start->add_base polar_to_nonpolar Switch from Polar to Non-polar (e.g., MeCN to Toluene) check_polarity->polar_to_nonpolar Polar nonpolar_to_polar Switch from Non-polar to Polar (e.g., Toluene to DMF) check_polarity->nonpolar_to_polar Non-polar end Re-evaluate Regioselectivity polar_to_nonpolar->end nonpolar_to_polar->end lower_temp Lower reaction temperature check_temp->lower_temp Yes lower_temp->end add_base->end

Caption: Decision-making pathway for troubleshooting poor regioselectivity in this compound reactions.

strategies to minimize catalyst poisoning in 3-Methylquinoline N-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst poisoning in reactions involving 3-Methylquinoline N-oxide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My reaction rate has suddenly dropped, or the reaction has completely stalled. What is the likely cause and what are my immediate troubleshooting steps?

A significant decrease or complete halt in reaction rate is a classic symptom of catalyst deactivation. The most probable cause in reactions with quinoline derivatives is catalyst poisoning by the nitrogen atom of the substrate.[1]

Initial Diagnostic Steps:

  • Verify Reaction Conditions: Ensure that the temperature, pressure, and stirring are optimal and have not deviated. High temperatures can accelerate catalyst decomposition.[1]

  • Check Atmosphere Integrity: Many catalysts, especially Pd(0) species, are sensitive to air and moisture. Confirm that the reaction is under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Analyze the Catalyst: If using a heterogeneous catalyst, observe its physical appearance. Changes in color, clumping, or agglomeration can indicate fouling or thermal degradation.[1]

  • Incremental Substrate Addition: If you suspect poisoning, try running the reaction again but add the this compound substrate slowly and continuously. This can help maintain a low concentration of the potential poison, extending the catalyst's life.[1]

Q2: I am observing an unexpected change in product selectivity. Can this be related to catalyst poisoning?

Yes, catalyst poisoning can alter product selectivity. Poisons can selectively block certain types of active sites on the catalyst surface, favoring alternative reaction pathways. For instance, in some selective catalytic reduction (SCR) reactions, regenerated catalysts have shown better selectivity and lower formation of byproducts like N₂O compared to the fresh catalyst, suggesting that the poisoning and regeneration process can modify the catalyst's surface properties.[2]

Q3: My heterogeneous catalyst has changed color and appears to be clumping. What does this signify?

Physical changes are strong indicators of catalyst deactivation.

  • Color Change: This can suggest a change in the oxidation state of the metal center or the deposition of byproducts (coke or polymers) on the surface.

  • Clumping/Agglomeration (Sintering): This is a form of thermal degradation where high temperatures cause metal nanoparticles to merge, reducing the active surface area of the catalyst and, consequently, its activity.[1]

Troubleshooting Workflow for Catalyst Deactivation

The following diagram outlines a logical workflow for diagnosing potential catalyst issues in your reaction.

start Reaction Stalled or Rate Decreased check_conditions Verify Temperature, Pressure, & Stirring start->check_conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere Confirm Inert Atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok observe_catalyst Observe Catalyst Appearance catalyst_changed Physical Change (Color, Clumping)? observe_catalyst->catalyst_changed conditions_ok->check_atmosphere Yes other_issue Investigate Other Reaction Parameters (e.g., Reagent Purity) conditions_ok->other_issue No atmosphere_ok->observe_catalyst Yes atmosphere_ok->other_issue No poisoning Probable Cause: Catalyst Poisoning catalyst_changed->poisoning No thermal Probable Cause: Thermal Degradation (Sintering) catalyst_changed->thermal Yes implement_strategy Implement Preventative Strategies (see FAQs) poisoning->implement_strategy thermal->implement_strategy

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound reactions?

The primary poison is the 3-Methylquinoline substrate itself, specifically the nitrogen atom in the quinoline ring. Its lone pair of electrons can strongly coordinate to the active metal center (e.g., Palladium), blocking sites required for the catalytic cycle.[1] Other potential poisons to be aware of, depending on the purity of your reagents and solvents, include:

  • Sulfur Compounds: Even trace amounts of sulfur (from reagents or solvents) can severely poison noble metal catalysts like Palladium.[3][4]

  • Other Nitrogen-Containing Functional Groups: Amines, in particular, are known to poison hydrogenation catalysts.[5][6]

  • Heavy Metals and Other Elements: Elements like alkali metals, arsenic, and lead can act as poisons in some catalytic systems.[7]

Poison SourceMechanism of PoisoningCommon Catalysts Affected
Quinoline Nitrogen Strong coordination to the active metal center, blocking catalytic sites.[1]Palladium, Platinum, Rhodium, Cobalt, Nickel[1][5][8][9]
Sulfur Compounds Formation of stable metal sulfides on the catalyst surface, altering electronic properties and blocking sites.[3]Palladium, Platinum[3][4]
Amine Functional Groups Coordination of the amine's lone pair to the catalyst's active sites.[5][6]Cobalt, Palladium, Platinum[5][6]

Q2: What proactive strategies can I implement to minimize catalyst poisoning?

Several strategies can be employed from the outset to mitigate catalyst deactivation.

StrategyDescription
Ligand Selection Use bulky, electron-rich ligands (e.g., certain phosphines or N-heterocyclic carbenes) to stabilize the catalytic species and sterically hinder the quinoline nitrogen from binding.[1]
Catalyst Pre-activation Generate the active catalytic species (e.g., Pd(0)) in situ before introducing the this compound.[1]
Incremental Substrate Addition Add the substrate slowly over time to keep its concentration low, reducing the rate of poisoning.[1]
Use of Additives Introduce "sacrificial" molecules that bind to the catalyst, protecting the active sites. This must be carefully optimized to avoid interfering with the main reaction.[1]
Solvent & Base Screening The choice of solvent and base can influence the stability of the catalytic complex and the overall reaction rate. A thorough screening may be necessary.[1]

Q3: How does the N-oxide group affect catalyst poisoning compared to the parent 3-Methylquinoline?

The N-oxide functionality alters the electronic properties of the quinoline ring. While the oxygen atom can also coordinate to metal centers, the primary poisoning mechanism in many catalytic cycles, especially hydrogenation, involves the nitrogen lone pair. In reactions where the N-oxide is deoxygenated to the parent quinoline, the newly formed quinoline can then act as a potent poison for the catalyst.[6] Therefore, the reaction can become self-inhibiting as the product is formed.

Mechanism of Catalyst Poisoning by Quinoline Nitrogen

The diagram below illustrates the coordination of the quinoline nitrogen to a Palladium catalyst's active site, which inhibits the catalytic cycle.

cluster_0 Catalyst Surface Pd Pd quinoline Quinoline Nitrogen quinoline->Pd Strong Coordination arrow reactants Reactants reactants->Pd no_access Access Blocked no_access->Pd      

Caption: Poisoning of a Palladium active site by quinoline nitrogen.

Q4: Can a poisoned catalyst be regenerated, and if so, how?

Yes, regeneration is often possible, depending on the nature of the deactivation.

  • Poisoning: If deactivation is due to poisoning by substances like alkali metals or sulfur, washing procedures can be effective.[2] Washing with acidic solutions (e.g., sulfuric acid or nitric acid) followed by rinsing with deionized water can remove the poisoning species.[2][7]

  • Fouling: If the catalyst is covered in carbonaceous deposits (coke), a carefully controlled calcination (heating in air or oxygen) can burn off the deposits.

  • Thermal Degradation: Deactivation from sintering (agglomeration) is generally irreversible.

Experimental Protocols

Protocol 1: General Procedure for Acid Washing of a Poisoned Heterogeneous Catalyst

This protocol is a general guideline based on methods for regenerating SCR catalysts and can be adapted for other systems.[2][7]

  • Recovery: Carefully recover the heterogeneous catalyst from the reaction mixture by filtration.

  • Solvent Wash: Wash the recovered catalyst with a clean, unreactive solvent (the one used in the reaction is often suitable) to remove any adsorbed organic residues. Dry the catalyst.

  • Acid Treatment: Prepare a dilute acid solution (e.g., 0.1 M - 0.5 M sulfuric acid or nitric acid).[2][7] Submerge the catalyst in the acid solution and stir gently for 60-120 minutes at a slightly elevated temperature (e.g., 50 °C).[2]

  • Rinsing: Filter the catalyst from the acid solution and wash it thoroughly with deionized water until the washings are neutral.

  • Drying & Calcination: Dry the catalyst overnight in an oven at 100-110 °C.[2][7] If required, follow with calcination at a higher temperature (e.g., 500 °C for 3-5 hours) to fully restore the active sites.[2][7] The optimal calcination temperature depends on the specific catalyst and support material.

Catalyst Regeneration Workflow

spent Spent Catalyst wash1 Solvent Wash (Remove Organics) spent->wash1 acid Acid Treatment (e.g., 0.5M H₂SO₄, 50°C) wash1->acid wash2 DI Water Rinse (Until Neutral) acid->wash2 dry Drying (110°C) wash2->dry calcine Calcination (e.g., 500°C) dry->calcine regenerated Regenerated Catalyst calcine->regenerated

Caption: A general experimental workflow for catalyst regeneration.

Protocol 2: Incremental Substrate Addition (via Syringe Pump)

This technique helps maintain a low concentration of the poisoning substrate throughout the reaction.[1]

  • Setup: Charge the reaction vessel with the catalyst, solvent, and all other reagents except for the this compound.

  • Prepare Substrate Solution: Dissolve the total amount of this compound in a portion of the reaction solvent to create a stock solution.

  • Syringe Pump: Load the substrate solution into a gas-tight syringe and place it on a syringe pump.

  • Initiate Reaction: Bring the reaction mixture to the desired temperature and pressure.

  • Slow Addition: Program the syringe pump to add the substrate solution to the reaction vessel over a prolonged period (e.g., 80-90% of the total desired reaction time).

  • Completion: After the addition is complete, allow the reaction to continue for the remaining time to ensure full conversion.

References

Technical Support Center: Work-up Procedures for 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-Methylquinoline N-oxide from their reaction mixtures.

Troubleshooting Guides

This section offers solutions to common problems encountered during the work-up of reactions involving this compound.

Issue 1: My desired product is non-polar, but the unreacted this compound is contaminating the organic layer after extraction.

  • Possible Cause: Insufficient washing of the organic layer or use of a solvent system that is too polar, leading to the co-extraction of the polar N-oxide.

  • Solution: Extractive Work-up

    • Principle: This method leverages the significant polarity difference between the non-polar product and the highly polar this compound.

    • Protocol:

      • After the reaction is complete, quench the reaction mixture as appropriate.

      • Dilute the mixture with a non-polar organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer multiple times (3-5 times) with water or brine. The polar this compound will preferentially partition into the aqueous layer.

      • Monitor the removal of the N-oxide by thin-layer chromatography (TLC) of the organic layer.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: My desired product is also polar, making separation from this compound by simple extraction difficult.

  • Possible Cause: Similar polarities of the product and the starting material prevent effective separation through standard liquid-liquid extraction.

  • Solution 1: Chemical Conversion (Reduction) of the N-oxide

    • Principle: Chemically reduce the polar this compound to the significantly less polar 3-Methylquinoline. This polarity change facilitates an easier separation of the product from the reduced starting material.

    • Protocol:

      • Upon reaction completion, add a reducing agent such as triphenylphosphine (PPh₃) (1.1-1.5 equivalents relative to the N-oxide) to the reaction mixture.

      • Heat the mixture (e.g., reflux in a suitable solvent like toluene or dioxane) until the reduction is complete (monitor by TLC).

      • The resulting mixture will contain your polar product, the non-polar 3-Methylquinoline, and triphenylphosphine oxide (a polar byproduct).

      • Follow a suitable work-up to separate your polar product from the non-polar 3-Methylquinoline and polar triphenylphosphine oxide (e.g., column chromatography).

  • Solution 2: Column Chromatography

    • Principle: Utilize column chromatography to separate compounds based on their differential adsorption to a stationary phase.

    • Protocol:

      • Adsorb the crude reaction mixture onto a small amount of silica gel.

      • Prepare a silica gel column.

      • Elute the column with a solvent system that provides good separation between your product and this compound, as determined by TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[1]

Issue 3: I am using column chromatography, but the this compound is streaking or not eluting properly.

  • Possible Cause: The highly polar nature of the N-oxide can lead to strong interactions with the silica gel, causing poor chromatographic behavior.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a polar solvent like methanol or a base like triethylamine (1-2%) to the mobile phase to improve the elution of the polar N-oxide.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity for polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the key physical property difference between 3-Methylquinoline and its N-oxide that I can exploit for separation?

A1: The most significant difference is their polarity. The N-O bond in this compound makes it a highly polar, solid compound, whereas 3-Methylquinoline is a less polar liquid. This difference in polarity is the foundation for most separation techniques.

Q2: How can I quickly check if the this compound has been removed during my work-up?

A2: Thin-layer chromatography (TLC) is the most convenient method. Spot the crude reaction mixture and the washed organic layer on a TLC plate. The disappearance of the spot corresponding to this compound indicates its successful removal. Use a UV lamp for visualization as both compounds are UV active.

Q3: Are there any safety concerns when working with this compound?

A3: Yes, as with any chemical, you should consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use other reducing agents besides triphenylphosphine to convert the N-oxide?

A4: Yes, other reducing agents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective for reducing N-oxides.[2] The choice of reducing agent will depend on the functional groups present in your desired product.

Data Presentation

Table 1: Physical and Chemical Properties of 3-Methylquinoline and this compound

Property3-MethylquinolineThis compound
Molecular Formula C₁₀H₉NC₁₀H₉NO
Molecular Weight 143.19 g/mol 159.18 g/mol
Appearance Colorless liquidSolid
Melting Point 16-17 °C88-89 °C
Boiling Point 252-253 °CPredicted: 315.0 ± 35.0 °C
Density 1.069 g/mL at 25 °CPredicted: 1.10 ± 0.1 g/cm³
pKa Not readily availablePredicted: 1.08 ± 0.30
Polarity Less PolarMore Polar

Experimental Protocols

Protocol 1: Extractive Work-up for Removing this compound from a Non-Polar Product

  • Quench Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Dilution: Dilute the quenched reaction mixture with a suitable organic solvent in which your non-polar product is highly soluble (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add brine to facilitate separation.

  • Aqueous Wash: Separate the organic layer. Wash the organic layer with deionized water (3 x volume of the organic layer). Vigorously shake the separatory funnel for 1-2 minutes during each wash, allowing the layers to separate fully in between.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of this compound.

Protocol 2: Reduction of this compound with Triphenylphosphine and Subsequent Work-up

  • Reaction Setup: To the reaction mixture containing the unreacted this compound, add triphenylphosphine (1.2 equivalents relative to the N-oxide).

  • Reduction: Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene) and monitor the disappearance of the N-oxide by TLC.

  • Cooling and Concentration: Once the reduction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude residue, containing the desired product, 3-Methylquinoline, and triphenylphosphine oxide, can be purified by column chromatography.

    • If the desired product is non-polar, it can often be separated from the polar triphenylphosphine oxide by flushing a silica plug with a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

    • If the desired product is polar, a full column chromatography with a suitable solvent gradient will be necessary to separate it from both 3-Methylquinoline and triphenylphosphine oxide.

Visualizations

Removal_of_Unreacted_3_Methylquinoline_N_oxide cluster_start Reaction Mixture cluster_scenarios Work-up Scenarios cluster_nonpolar_workflow Non-Polar Product Workflow cluster_polar_workflow Polar Product Workflow cluster_final_products Purified Products start Crude Reaction Mixture (Product + Unreacted 3-MQO) nonpolar_product Non-Polar Product start->nonpolar_product If Product is... polar_product Polar Product start->polar_product If Product is... extraction Extractive Work-up (Wash with Water/Brine) nonpolar_product->extraction reduction Chemical Reduction (e.g., with PPh3) polar_product->reduction chromatography Column Chromatography polar_product->chromatography separation1 Separation extraction->separation1 organic_layer Organic Layer (Non-Polar Product) separation1->organic_layer aqueous_layer Aqueous Layer (3-MQO) separation1->aqueous_layer final_product1 Purified Non-Polar Product organic_layer->final_product1 reduced_mixture Mixture (Polar Product + 3-MQ + PPh3O) reduction->reduced_mixture final_product2 Purified Polar Product chromatography->final_product2 reduced_mixture->chromatography

Caption: Decision workflow for removing unreacted this compound.

Extractive_Workup_Workflow start Crude Reaction Mixture (Non-Polar Product + 3-MQO) dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash1 Wash with Water (x3) dilute->wash1 separate1 Separate Layers wash1->separate1 organic1 Organic Layer separate1->organic1 aqueous1 Aqueous Layer (Contains 3-MQO) separate1->aqueous1 wash2 Wash with Brine organic1->wash2 separate2 Separate Layers wash2->separate2 organic2 Organic Layer separate2->organic2 aqueous2 Aqueous Layer separate2->aqueous2 dry Dry Organic Layer (e.g., Na2SO4) organic2->dry concentrate Concentrate dry->concentrate final_product Purified Non-Polar Product concentrate->final_product

Caption: Experimental workflow for extractive removal of this compound.

Reduction_Workup_Workflow start Crude Reaction Mixture (Polar Product + 3-MQO) add_pph3 Add PPh3 Heat to Reflux start->add_pph3 reduced_mixture Reduced Mixture (Polar Product + 3-MQ + PPh3O) add_pph3->reduced_mixture concentrate1 Concentrate reduced_mixture->concentrate1 chromatography Column Chromatography concentrate1->chromatography fractions Collect Fractions chromatography->fractions combine Combine Pure Fractions fractions->combine concentrate2 Concentrate combine->concentrate2 final_product Purified Polar Product concentrate2->final_product

Caption: Workflow for chemical reduction and purification.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl, 3-Methyl, and 4-Methylquinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-methyl, 3-methyl, and 4-methylquinoline N-oxides. The introduction of a methyl group at different positions on the quinoline N-oxide scaffold significantly influences the electron density distribution within the heterocyclic system, thereby modulating its reactivity towards various chemical transformations. This comparison is supported by available experimental data and established principles of organic chemistry.

Influence of Methyl Group Position on Reactivity: A Summary

The reactivity of quinoline N-oxides is dictated by the electronic nature of the quinoline ring, which is activated towards both nucleophilic and electrophilic attack. The N-oxide functional group enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic substitution. Conversely, the N-oxide group can be deoxygenated, and it also influences the reactivity of the C-H bonds for functionalization.

The position of the electron-donating methyl group plays a crucial role in modulating this reactivity:

  • 2-Methylquinoline N-Oxide (Quinaldine N-Oxide): The methyl group at the C2 position directly influences the most electrophilic carbon of the pyridine ring. This can have a steric effect on incoming nucleophiles. The methyl group itself is also activated and can participate in reactions such as condensations.

  • 3-Methylquinoline N-Oxide: A methyl group at the C3 position has a less direct electronic influence on the C2 and C4 positions compared to the 2- and 4-methyl isomers. Its effect is primarily inductive.

  • 4-Methylquinoline N-Oxide (Lepidine N-Oxide): The methyl group at the C4 position directly impacts the other key electrophilic site. This can influence the regioselectivity of nucleophilic attacks.

Comparative Reactivity Data

The following table summarizes available data on the reactivity of 2-methyl, 3-methyl, and 4-methylquinoline N-oxides in selected reactions. It is important to note that these results are compiled from different studies and may have been obtained under varying reaction conditions. Therefore, a direct comparison should be made with caution.

Reaction TypeReagents and Conditions2-Methylquinoline N-OxideThis compound4-Methylquinoline N-OxideReference(s)
Deoxygenative C2-HeteroarylationN-sulfonyl-1,2,3-triazoles, room temperatureNot Reported~70% yield (for a 3-substituted derivative)85-90% yield[1]
C-H Amination (at C2)Copper catalyst, oxidant, benzene, 120 °CNot ReportedExcellent yieldExcellent yield[2]

Note: The data presented is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for key reactions involving quinoline N-oxides.

Synthesis of Methylquinoline N-Oxides

Methylquinoline N-oxides can be synthesized by the direct oxidation of the corresponding methylquinolines.

General Procedure for N-Oxidation:

  • The desired methylquinoline is dissolved in a suitable solvent, such as glacial acetic acid.

  • An oxidizing agent, typically hydrogen peroxide (30%) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at room temperature or with gentle heating.

  • The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The excess oxidizing agent is quenched, for example, by the addition of a saturated sodium sulfite solution.

  • The reaction mixture is neutralized with a base, such as sodium carbonate or sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), and the combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C2 and C4 positions of quinoline N-oxides are activated for nucleophilic attack.

Example Protocol: C2-Amination of Quinoline N-Oxides

  • To a solution of the methylquinoline N-oxide in a suitable solvent (e.g., benzene), a copper catalyst (e.g., Cu(OAc)2, 10 mol%) and an oxidant (e.g., Ag2CO3, 2 equivalents) are added.[2]

  • The amine nucleophile is then added to the reaction mixture.

  • The reaction is heated at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[2]

  • After cooling to room temperature, the reaction mixture is filtered to remove solid residues.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the C2-aminated product.[2]

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts related to the reactivity of methylquinoline N-oxides.

logical_relationship cluster_reactivity Factors Influencing Reactivity cluster_effects Electronic Effects cluster_outcomes Reaction Outcomes N_Oxide N-Oxide Group Activation Activation of C2/C4 (Electrophilicity) N_Oxide->Activation Methyl_Group Methyl Group Position Donation Electron Donation (Nucleophilicity of Ring) Methyl_Group->Donation Methyl_Rxn Reactions at Methyl Group Methyl_Group->Methyl_Rxn Steric & Electronic Effects Nuc_Sub Nucleophilic Substitution Activation->Nuc_Sub Elec_Sub Electrophilic Substitution Donation->Elec_Sub experimental_workflow Start Methylquinoline N-Oxide Isomer (2-, 3-, or 4-) Reaction Reaction with Electrophile/Nucleophile Start->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Product Characterization (NMR, MS, etc.) Workup->Analysis Data Quantitative Data (Yield, Rate, etc.) Analysis->Data Comparison Comparative Reactivity Analysis Data->Comparison

References

A Comparative Guide: 3-Methylquinoline N-oxide vs. m-CPBA as Oxidants in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of an oxidant is critical to the success of a reaction, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of two distinct classes of oxidants: heteroaromatic N-oxides, represented here by 3-Methylquinoline N-oxide, and peroxy acids, exemplified by the widely used meta-chloroperoxybenzoic acid (m-CPBA). While extensive data exists for the versatile applications of m-CPBA, the use of this compound as a direct oxidant for external substrates is less documented in readily available literature. This comparison, therefore, draws upon the general reactivity of quinoline and pyridine N-oxides as a proxy for this compound, contrasted with the well-established performance of m-CPBA.

General Characteristics and Reactivity Profile

FeatureThis compound (representing Heteroaromatic N-oxides)m-CPBA (meta-chloroperoxybenzoic acid)
Oxidizing Species Oxygen atom from the N-O bondOxygen atom from the peroxy acid group
Byproducts 3-Methylquinolinem-chlorobenzoic acid
Common Applications Oxygen source in metal-catalyzed reactions, rearomatization.[1][2]Epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, oxidation of sulfides and amines.[3]
Solubility Generally soluble in organic solvents.Soluble in many organic solvents like dichloromethane, chloroform, and ethyl acetate.
Stability Generally stable solids.Can be thermally sensitive and potentially explosive, especially in pure form.[4] Commercial products are typically stabilized.

Performance in Key Oxidation Reactions

Direct comparative experimental data for this compound against m-CPBA in specific oxidation reactions is scarce in the reviewed literature. The following sections provide a general comparison based on the known reactivity of m-CPBA and the anticipated, or reported, reactivity of similar heteroaromatic N-oxides.

Epoxidation of Alkenes

m-CPBA is a premier reagent for the epoxidation of alkenes, a reaction that proceeds via a concerted mechanism known as the Prilezhaev reaction. This reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.

Heteroaromatic N-oxides, such as pyridine N-oxide and quinoline N-oxide, are also capable of acting as oxygen transfer agents for epoxidation, often in the presence of a metal catalyst.[1] The direct, uncatalyzed epoxidation of alkenes using quinoline N-oxides is less common.

Table 1: Conceptual Comparison for Alkene Epoxidation

ParameterThis compound (Catalytic System)m-CPBA
Reaction Type Catalytic Oxygen TransferStoichiometric Epoxidation
Typical Conditions Metal catalyst (e.g., Ru, Mn), organic solventAprotic solvent (e.g., CH₂Cl₂), room temp.
Selectivity Can be influenced by the catalyst and ligands.Generally high, electron-rich alkenes react faster.
Byproduct Removal Separation from catalyst and deoxygenated N-oxide.Aqueous basic wash to remove m-chlorobenzoic acid.
Oxidation of Sulfides

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. m-CPBA is highly effective for this purpose, and the reaction can often be controlled to selectively yield the sulfoxide by using one equivalent of the oxidant.

While less documented for this compound specifically, other N-oxides can be used for sulfide oxidation, typically in catalyzed systems.

Table 2: Conceptual Comparison for Sulfide Oxidation

ParameterThis compound (Potential Use)m-CPBA
Products Sulfoxide, SulfoneSulfoxide (1 eq.), Sulfone (2+ eq.)
Control May require careful control of stoichiometry and conditions.Generally good control by adjusting stoichiometry.
Reaction Rate Likely dependent on catalyst and substrate.Usually rapid at or below room temperature.

Experimental Methodologies

General Procedure for m-CPBA Epoxidation of an Alkene
  • Dissolution: The alkene is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or chloroform, in a reaction flask.

  • Cooling: The solution is cooled in an ice bath to 0 °C.

  • Addition of m-CPBA: m-CPBA (typically 1.0-1.2 equivalents) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, to destroy any excess peroxide.

  • Workup: The organic layer is separated and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Conceptual Workflow for a Catalytic Oxidation Using a Heteroaromatic N-oxide

G Substrate Substrate (e.g., Alkene) Reaction_Vessel Reaction Vessel Substrate->Reaction_Vessel Catalyst Metal Catalyst (e.g., Ru, Mn) Catalyst->Reaction_Vessel N_Oxide 3-Methylquinoline N-oxide (Oxidant) N_Oxide->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Reaction Reaction (Heating/Stirring) Reaction_Vessel->Reaction Workup Workup (e.g., Filtration, Extraction) Reaction->Workup Product Oxidized Product Workup->Product Byproduct 3-Methylquinoline Workup->Byproduct Catalyst_Recovery Catalyst Recovery Workup->Catalyst_Recovery

Caption: Conceptual workflow for a metal-catalyzed oxidation reaction using a heteroaromatic N-oxide as the terminal oxidant.

Reaction Mechanisms

The mechanisms by which these two classes of oxidants deliver an oxygen atom are fundamentally different, which dictates their reactivity and selectivity.

m-CPBA: The "Butterfly" Transition State

The epoxidation of an alkene with m-CPBA proceeds through a concerted, single-step mechanism involving a cyclic transition state often referred to as the "butterfly" transition state. This mechanism accounts for the observed syn-addition of the oxygen atom to the double bond.

G cluster_0 m-CPBA Epoxidation Mechanism Reactants Alkene + m-CPBA TS [Butterfly Transition State] Reactants->TS Concerted Products Epoxide + m-chlorobenzoic acid TS->Products

Caption: Simplified representation of the concerted epoxidation mechanism with m-CPBA.

Heteroaromatic N-oxides: Metal-Mediated Oxygen Transfer

In metal-catalyzed oxidations, the heteroaromatic N-oxide typically coordinates to the metal center. The substrate then interacts with this metal-oxo species, leading to the transfer of the oxygen atom. The deoxygenated N-oxide dissociates, and the catalyst is regenerated to complete the catalytic cycle.

G Catalyst Metal Catalyst (M) Metal_Oxo Metal-Oxo Species (LₙM=O) Catalyst->Metal_Oxo + R₃N⁺-O⁻ N_Oxide R₃N⁺-O⁻ (e.g., this compound) Product Product (SO) Metal_Oxo->Product + S Deoxygenated_N_Oxide R₃N (e.g., 3-Methylquinoline) Metal_Oxo->Deoxygenated_N_Oxide - R₃N Substrate Substrate (S) Product->Catalyst - SO

Caption: A generalized catalytic cycle for oxygen transfer from a heteroaromatic N-oxide.

Conclusion

m-CPBA is a well-established, powerful, and versatile stoichiometric oxidant with a broad range of applications and predictable reactivity. Its primary drawback is the formation of a carboxylic acid byproduct that requires removal.

This compound, as a representative of heteroaromatic N-oxides, presents an alternative oxygen source. Based on the reactivity of similar N-oxides, its primary utility is likely as a co-oxidant in metal-catalyzed reactions.[1] This approach can offer advantages in terms of tuning reactivity and selectivity through catalyst design. However, the requirement for a catalyst, which may be expensive or toxic, and the lack of extensive studies on its direct use as a stoichiometric oxidant for a wide range of substrates, are current limitations. For researchers in drug development, the choice between these oxidants will depend on the specific transformation, substrate tolerance, scalability, and purification considerations. Further research into the direct oxidizing capabilities of this compound and other substituted quinoline N-oxides could unveil new and valuable synthetic methodologies.

References

A Comparative Guide to the Mechanistic Study of C-H Activation: 3-Methylquinoline N-oxide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition-metal-catalyzed C-H activation of quinoline N-oxides has emerged as a powerful and atom-economical strategy for the synthesis of functionalized quinolines, which are core structures in numerous pharmaceuticals and natural products.[1][2] This guide provides a comparative analysis of the mechanistic aspects of C-H activation, focusing on 3-Methylquinoline N-oxide and offering a lens through which to evaluate alternative approaches. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic cycles to aid in the selection and optimization of synthetic routes.

Performance Comparison: Catalytic Systems for C-H Functionalization of Quinoline N-oxides

The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is predominantly directed by the N-oxide group, favoring the C2 and C8 positions.[2][3] The choice of transition metal catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome of these transformations. Below is a comparative summary of various catalytic systems.

Catalyst SystemSubstrateFunctionalizationReagentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂ (10 mol%)Quinoline N-oxideC2-ArylationBenzene (40 equiv)Ag₂CO₃ (2.2 equiv)Benzene1302456[1][2]
Pd(OAc)₂ (10 mol%)Quinoline N-oxideC2-HeteroarylationN-benzylindole (1 equiv)Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv), TBAB (20 mol%)---68[1]
[Rh(cod)Cl]₂ (2 mol%)Quinoline N-oxideC2-Alkylationtert-butyl acrylate (1 equiv)dppe (5 mol%), CsOAc (25 mol%)Toluene--84[1]
Cu(OAc)₂ (10 mol%)Quinoline N-oxideC2-Amination-Ag₂CO₃ (2 equiv)Benzene1202493[1]
Pd(OAc)₂ (5 mol%)4-Methylquinoline N-oxideC2-Alkylation1,4-dioxane/H₂OTBHP (3 equiv), TBAB (1 equiv)1,4-dioxane/H₂O100896[1]
Pd(OAc)₂ (5 mol%)Quinoline N-oxideC8-ArylationIodobenzene (3 equiv)AgOAc (2 equiv), H₂O (5.5 equiv)Acetic Acid12012-[4]
[Cp*RhCl₂]₂ (4 mol%)ImidamideAnnulationCyclopropanol (3.0 equiv)Cu(OAc)₂ (2.0 equiv), CsOAc (2.0 equiv)1,2-dichloroethane100--[2]
Pd(OAc)₂8-methylquinoline N-oxideDual C(sp³)–H/C7(sp²)–H ActivationMaleimideK₂S₂O₈, NaOAcHFIP---[5]

Mechanistic Insights and Proposed Catalytic Cycles

The mechanism of C-H activation often involves the formation of a key metallacycle intermediate, where the N-oxide acts as a directing group. The subsequent steps, such as migratory insertion, reductive elimination, and catalyst regeneration, are influenced by the choice of catalyst and reactants.

Palladium-Catalyzed C2-Arylation

A common mechanistic pathway for Pd-catalyzed C2-arylation involves a Pd(0)/Pd(II) catalytic cycle. An inner-sphere concerted metalation-deprotonation (CMD) pathway is often proposed, where an acetate ligand assists in the deprotonation at the C2 position.[1]

G cluster_0 Pd(II)-Catalyzed C-H Activation/Arylation A Pd(OAc)₂ B Pd(II)-Quinoline N-oxide Complex A->B Coordination C Palladacycle Intermediate (C-H Activation) B->C C-H Activation (CMD) D Oxidative Addition (Ar-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G C2-Arylated Product F->G Product Release H Pd(0) F->H Catalyst Regeneration I Re-oxidation H->I I->A

Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation of quinoline N-oxide.

Rhodium-Catalyzed C8-Functionalization

Rhodium(III) catalysts have been effectively employed for the C8-functionalization of quinoline N-oxides. The mechanism is believed to proceed through a five-membered rhodacycle intermediate.[6]

G cluster_1 Rh(III)-Catalyzed C8-Amidation A [Cp*Rh(III)] B Rh(III)-Quinoline N-oxide Complex A->B Coordination C Rhodacycle Intermediate (C8-H Activation) B->C C-H Activation D Coordination of Amide Source C->D E Migratory Insertion D->E F Protonolysis E->F F->A Catalyst Regeneration G C8-Amidated Product F->G Product Release

Caption: Proposed mechanism for Rh(III)-catalyzed C8-amidation of quinoline N-oxide.

Experimental Protocols

General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-oxide[2]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 2.2 equiv)

  • Benzene (40 equiv)

Procedure:

  • In a sealed reaction tube, combine quinoline N-oxide, Pd(OAc)₂, and Ag₂CO₃.

  • Add benzene to the reaction tube.

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 2-arylquinoline N-oxide.

General Procedure for Rh(III)-Catalyzed Synthesis of Quinolines[2]

Materials:

  • Imidamide (0.2 mmol, 1.0 equiv)

  • Cyclopropanol (0.6 mmol, 3.0 equiv)

  • [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 0.4 mmol, 2.0 equiv)

  • Cesium acetate (CsOAc, 0.4 mmol, 2.0 equiv)

  • 1,2-dichloroethane (DCE, 1.0 mL)

Procedure:

  • To a sealed tube, add the imidamide, cyclopropanol, [Cp*RhCl₂]₂, Cu(OAc)₂, and CsOAc.

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired substituted quinoline.

Conclusion

The C-H activation of this compound and related quinoline N-oxides offers a versatile platform for the synthesis of complex heterocyclic compounds. The choice of the catalytic system is paramount in controlling the regioselectivity and efficiency of the functionalization. Palladium catalysts predominantly favor C2 functionalization, while rhodium and other transition metals can be employed to achieve selective C8 functionalization. The provided data and protocols serve as a valuable resource for researchers in the field to design and execute novel synthetic strategies for the development of new chemical entities. Further investigations into the substrate scope and the development of more sustainable and efficient catalytic systems will continue to drive innovation in this area.

References

comparative analysis of directing group efficiency: 3-Methylquinoline N-oxide vs. other quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Directing Group Efficiency: 3-Methylquinoline N-oxide vs. Other Quinolines in C-H Functionalization Reactions

A Guide for Researchers in Synthetic Chemistry and Drug Development

The strategic functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The use of directing groups has emerged as a powerful tool to achieve high regioselectivity in C-H activation reactions. Among these, the quinoline N-oxide moiety has proven to be a versatile directing group, capable of guiding functionalization to either the C2 or C8 position of the quinoline core. This guide provides a comparative analysis of the directing group efficiency of this compound relative to other substituted and unsubstituted quinoline N-oxides, supported by experimental data from the literature.

Introduction to Quinoline N-oxides as Directing Groups

Quinoline N-oxides serve as effective directing groups in transition metal-catalyzed C-H functionalization reactions. The oxygen atom of the N-oxide can coordinate to a metal center, bringing the catalyst into proximity of specific C-H bonds. This directed metalation typically leads to the formation of a five-membered metallacycle intermediate for C8 functionalization or influences the reactivity at the C2 position.[1][2] The regioselectivity between the C2 and C8 positions is often dictated by the choice of metal catalyst, ligands, and reaction conditions.[3][4] For instance, Pd(II) catalysts in acetic acid tend to favor C2 activation, while PdCl2 can promote C8 activation.[4]

The electronic and steric properties of substituents on the quinoline ring can significantly influence the efficiency and regioselectivity of these transformations. This analysis focuses on the impact of a methyl group at the 3-position and compares its performance with other substituted quinolines.

Quantitative Comparison of Directing Group Efficiency

The following tables summarize the performance of this compound in comparison to other quinoline N-oxides in various C-H functionalization reactions. The data has been compiled from multiple sources to provide a broad overview.

Table 1: C2-Amination of Quinoline N-oxides
Quinoline N-oxide DerivativeCatalyst SystemReagentSolventTemp (°C)Yield (%)Reference
This compound Cu(OAc)₂N-Phenyl-1,2-phenylenediamineBenzene120Excellent Yields[1]
Quinoline N-oxideCuIPiperidineToluene5091[1]
6-Methylquinoline N-oxideCuIPiperidineToluene50Excellent Yields[1]
6-Methoxyquinoline N-oxideCuIPiperidineToluene50Unreactive[1]
3-Bromoquinoline N-oxideCuIPiperidineToluene50Unreactive[1]

Analysis: In the copper-catalyzed C2-amination, a methyl group at the 3-position is well-tolerated, leading to excellent product yields.[1] This suggests that the steric hindrance from the 3-methyl group does not significantly impede the reaction at the adjacent C2 position. In contrast, a 3-bromo substituent proved to be unreactive under similar conditions, highlighting the electronic and steric influence of the substituent at this position.[1]

Table 2: C2-Heteroarylation of Quinoline N-oxides
Quinoline N-oxide DerivativeReagentSolventTemp (°C)Yield (%)Reference
This compound N-Tosyl-1,2,3-triazolesDCErt70[5]
Quinoline N-oxideN-Tosyl-1,2,3-triazolesDCErt85-90[5]
4-Methylquinoline N-oxideN-Tosyl-1,2,3-triazolesDCErt85-90[5]
6-Methylquinoline N-oxideN-Tosyl-1,2,3-triazolesDCErt85-90[5]
6-Methoxyquinoline N-oxideN-Tosyl-1,2,3-triazolesDCErt85-90[5]

Analysis: In the metal-free deoxygenative C2-heteroarylation, this compound provided a slightly lower yield (70%) compared to the unsubstituted and 4- or 6-substituted quinoline N-oxides (85-90%).[5] This moderate decrease in efficiency could be attributed to the steric bulk of the methyl group at the 3-position, which is adjacent to the reaction site.

Table 3: C8-Arylation of Quinoline N-oxides

| Quinoline N-oxide Derivative | Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Quinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 70 |[6] | | 2-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | Good Yield |[6] | | 4-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 32 |[6] | | 6-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 28 |[6] | | 6-Bromoquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 24 |[6] |

Analysis: While direct data for this compound in this specific Ru-catalyzed C8-arylation was not found in the provided results, the data for other substituted quinolines show that substituents can have a significant impact on the reaction yield.[6] Electron-donating groups at the 4- and 6-positions and an electron-withdrawing group at the 6-position all led to lower yields compared to the unsubstituted quinoline N-oxide.[6] This suggests that electronic effects play a crucial role in the efficiency of C8-functionalization.

Experimental Protocols

The following are generalized experimental protocols for key C-H functionalization reactions of quinoline N-oxides, based on descriptions in the cited literature.

General Procedure for Copper-Catalyzed C2-Amination of Quinoline N-oxides[1]

A mixture of the respective quinoline N-oxide (1.0 equiv), the amine (8.0 equiv), and CuI (10 mol%) in toluene is stirred in a sealed tube under an air atmosphere at 50 °C for the specified reaction time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C2-aminated quinoline product.

General Procedure for Palladium-Catalyzed C8-Acylation of Quinoline N-oxides[7]

To a solution of quinoline N-oxide (1.0 equiv) and α-oxocarboxylic acid (1.5 equiv) in a suitable solvent, a palladium catalyst (e.g., Pd(OAc)₂) is added. The reaction mixture is stirred at a specified temperature under an inert atmosphere for several hours. Upon completion, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the C8-acylated quinoline N-oxide.

Mechanistic Pathways and Visualizations

The directing effect of the quinoline N-oxide group is central to achieving regioselective C-H functionalization. The following diagrams illustrate the generally accepted mechanistic pathways for C8 and C2 activation.

C8_Activation_Pathway cluster_start Initial Coordination cluster_intermediate Intermediate Formation cluster_product Product Formation Quinoline_N_Oxide Quinoline N-Oxide Metallacycle Five-membered Metallacycle Quinoline_N_Oxide->Metallacycle Coordination & C-H Activation Metal_Catalyst Metal Catalyst (e.g., Rh, Pd) Metal_Catalyst->Metallacycle C8_Functionalized_Product C8-Functionalized Quinoline N-Oxide Metallacycle->C8_Functionalized_Product Reductive Elimination

Caption: General pathway for C8-H activation directed by the N-oxide group.

C2_Activation_Pathway cluster_start Initial Interaction cluster_intermediate Intermediate Formation cluster_product Product Formation Quinoline_N_Oxide Quinoline N-Oxide Activated_Complex Activated Complex at C2 Quinoline_N_Oxide->Activated_Complex Coordination & Activation Metal_Catalyst Metal Catalyst (e.g., Pd) Metal_Catalyst->Activated_Complex C2_Functionalized_Product C2-Functionalized Quinoline Activated_Complex->C2_Functionalized_Product Functionalization & Deoxygenation

Caption: General pathway for C2-H activation of quinoline N-oxides.

Conclusion

References

A Comparative Guide to the Synthesis of 3-Methylquinoline N-oxide: Direct Oxidation vs. Reductive Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted quinoline N-oxides is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of two synthetic routes to 3-Methylquinoline N-oxide: direct oxidation of 3-methylquinoline using meta-chloroperoxybenzoic acid (mCPBA) and an alternative approach via the reductive cyclization of a substituted o-nitroaryl compound.

This comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols. The aim is to provide the necessary data for an informed decision on the most suitable synthetic strategy for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterDirect Oxidation with mCPBAReductive Cyclization
Starting Material 3-MethylquinolineSubstituted o-nitroaryl precursor
Key Reagents m-Chloroperoxybenzoic acid (mCPBA)Zinc dust (Zn), Ammonium Chloride (NH₄Cl)
Typical Yield Good to Excellent (Estimated >80%)High (80-90%)[1]
Reaction Conditions Mild (Room temperature to reflux)Mild (Reflux)[1]
Reaction Time Typically a few hoursNot specified
Workup Complexity Moderate (Requires removal of m-chlorobenzoic acid)Moderate (Involves filtration and extraction)
Scalability Generally goodPotentially scalable
"Green" Credentials Use of a stoichiometric oxidantUse of a metal reductant

Synthetic Route 1: Direct Oxidation of 3-Methylquinoline with mCPBA

The direct oxidation of the nitrogen atom in the quinoline ring is a common and straightforward method for the synthesis of quinoline N-oxides. Meta-chloroperoxybenzoic acid (mCPBA) is a widely used and effective oxidizing agent for this transformation.

Experimental Protocol

A general procedure for the N-oxidation of quinoline derivatives using mCPBA is as follows[2]:

  • Dissolution: Dissolve 3-methylquinoline (1.0 equivalent) in a suitable organic solvent such as chloroform or dichloromethane in a round-bottom flask.

  • Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA) (typically 1.1 to 1.5 equivalents) portion-wise to the solution. The reaction can be carried out at room temperature or heated to reflux to increase the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the byproduct, m-chlorobenzoic acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Logical Workflow for Direct Oxidation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Methylquinoline 3-Methylquinoline Dissolution Dissolution 3-Methylquinoline->Dissolution mCPBA mCPBA mCPBA->Dissolution Oxidation Oxidation Dissolution->Oxidation Washing Washing Oxidation->Washing Extraction Extraction Washing->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via direct oxidation.

Synthetic Route 2: Reductive Cyclization of 3-(2-Nitrophenyl)-3-hydroxypropanones

An alternative approach to quinoline N-oxides involves the reductive cyclization of suitably substituted o-nitroaryl compounds. This method offers a different synthetic strategy that can be advantageous depending on the availability of starting materials.

Experimental Protocol

The synthesis of quinoline N-oxides can be achieved through the reaction of 3-(2-nitrophenyl)-3-hydroxypropanones with zinc powder and ammonium chloride. This reaction proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular condensation and subsequent dehydration to yield the quinoline N-oxide. For various substituted quinoline N-oxides, this method has been reported to provide yields in the range of 80-90%[1].

A general procedure is as follows[1]:

  • Reaction Setup: In a round-bottom flask, combine the 3-(2-nitrophenyl)-3-hydroxypropanone derivative, zinc dust, and ammonium chloride in a solvent mixture, typically ethanol and water.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, cool the reaction mixture and filter to remove the inorganic solids.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Signaling Pathway for Reductive Cyclization

Start 3-(2-Nitrophenyl)-3-hydroxypropanone Reduction Reduction of Nitro Group (Zn, NH4Cl) Start->Reduction Intermediate Hydroxylamine Intermediate Reduction->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3-Substituted Quinoline N-oxide Dehydration->Product

Caption: Proposed reaction pathway for the synthesis of quinoline N-oxides via reductive cyclization.

Conclusion

Both the direct oxidation of 3-methylquinoline with mCPBA and the reductive cyclization of a corresponding o-nitroaryl precursor present viable synthetic routes to this compound. The direct oxidation method is conceptually simpler, starting from the readily available 3-methylquinoline. However, it requires careful purification to remove the m-chlorobenzoic acid byproduct. The reductive cyclization route offers high yields for a range of substituted quinoline N-oxides, although the synthesis of the required starting material may be more complex.

The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities available. For rapid access to this compound from a commercially available precursor, direct oxidation is a strong candidate. For syntheses where the precursor for reductive cyclization is readily accessible or when avoiding peroxy acids is desirable, the cyclization approach offers an excellent high-yielding alternative. Further optimization of reaction conditions for both routes could lead to even more efficient and scalable processes for the production of this important class of compounds.

References

Unraveling the Fleeting Moments: A Comparative Guide to DFT Studies on the Transition States of 3-Methylquinoline N-oxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The fleeting existence of transition states holds the key to unlocking reaction pathways, predicting product formation, and designing more efficient synthetic routes. This guide provides a comparative analysis of the performance of 3-Methylquinoline N-oxide in various reactions, focusing on the insights gained from Density Functional Theory (DFT) studies of their transition states. We delve into the available experimental data and computational methodologies to offer a comprehensive overview for researchers in the field.

Performance Comparison: The Influence of the 3-Methyl Group on Reactivity

While direct comparative DFT studies on the transition states of this compound across a range of reactions are limited, we can infer its reactivity based on extensive research on substituted quinoline N-oxides. The methyl group at the C3 position introduces both steric and electronic effects that can significantly influence the energy of transition states and, consequently, the reaction outcomes.

In reactions such as C-H functionalization, the regioselectivity is a critical factor. DFT studies on unsubstituted quinoline N-oxide have shown that C8-H activation is often kinetically and thermodynamically favored over C2-H activation in certain palladium-catalyzed reactions. The presence of a methyl group at C3 is expected to sterically hinder reactions at the C2 and C4 positions, potentially enhancing the selectivity for reactions at the C8 position.

For cycloaddition reactions, the electron-donating nature of the methyl group can increase the electron density of the quinoline ring system, potentially lowering the activation energy for reactions with electron-deficient dipolarophiles.

The following table summarizes key quantitative data from DFT studies on various quinoline N-oxide reactions, providing a baseline for understanding the potential performance of this compound.

ReactantReaction TypeCatalyst/ConditionsCalculated Activation Energy (kcal/mol)Key Findings
Quinoline N-oxideC8-H ActivationPd(II)Cl2~17The formation of a σ-metallacycle leading to C8-H activation is energetically favored.[1]
Quinoline N-oxideC2-H ActivationPd(II)Cl2~29The π-metallacycle required for C2-H activation has a significantly higher energy barrier, making this pathway less competitive under the same conditions.[1]
Quinoline N-oxideC8-AmidationIr(III)35.5 (apparent)C8-amidation is kinetically feasible.[2]
Quinoline N-oxideC2-AmidationIr(III)55.3 (apparent)The high activation energy for C2-amidation makes this pathway kinetically inaccessible under the studied conditions.[2]
Benzonitrile N-oxides (substituted)[3+2] Cycloaddition with AcetonitrileM06L/6-311+G(d,p)60-93The activation enthalpy is significantly influenced by the mesomeric effect of the substituents on the nitrile oxide.[3] Electron-donating groups generally lower the activation barrier.

Delving into the "How": Experimental and Computational Protocols

Reproducibility and a clear understanding of methodologies are cornerstones of scientific advancement. Below are detailed protocols for key experimental and computational procedures cited in the study of quinoline N-oxide reactions.

Experimental Protocol: A Representative C-H Functionalization of Quinoline N-oxide

This protocol is a synthesized representation of typical conditions for a palladium-catalyzed C-H arylation of a quinoline N-oxide.

Materials:

  • Quinoline N-oxide derivative (e.g., this compound)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃))

  • Solvent (e.g., toluene or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the quinoline N-oxide derivative (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), ligand (0.1 mmol, 10 mol%), and base (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).

  • Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired functionalized quinoline.

Computational Protocol: DFT Study of a Reaction Transition State

This protocol outlines a general workflow for the computational investigation of a reaction mechanism using Density Functional Theory.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization:

    • The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

    • A suitable DFT functional and basis set are chosen. A common choice is the B3LYP functional with a 6-31G(d) or larger basis set. For more accurate energy calculations, a functional like M06-2X with a larger basis set such as 6-311+G(d,p) may be employed.

    • Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Calculations:

    • Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

    • This step confirms the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Searching:

    • Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building an initial guess and optimizing it with an appropriate algorithm (e.g., Berny optimization).

    • Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state geometry to confirm that it connects the correct reactant and product minima on the potential energy surface.

  • Energy Calculations:

    • Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.

    • The Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) are calculated from the electronic energies, ZPVE, and thermal corrections.

Visualizing the Path Forward: Reaction Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex relationships and processes. The following visualizations, created using the DOT language, depict a representative reaction pathway and a general computational workflow.

ReactionPathway Reactants This compound + Dipolarophile TS Transition State (TS) Reactants->TS ΔG‡ Product Cycloaddition Product TS->Product

Caption: A representative [3+2] cycloaddition reaction pathway.

DFT_Workflow cluster_start Initial Steps cluster_opt Geometry Optimization & Verification cluster_ts Transition State Analysis cluster_energy Energetics & Analysis Propose Reaction Mechanism Propose Reaction Mechanism Build Initial Geometries\n(Reactants, Products, Guessed TS) Build Initial Geometries (Reactants, Products, Guessed TS) Propose Reaction Mechanism->Build Initial Geometries\n(Reactants, Products, Guessed TS) Optimize Geometries\n(DFT Functional, Basis Set) Optimize Geometries (DFT Functional, Basis Set) Build Initial Geometries\n(Reactants, Products, Guessed TS)->Optimize Geometries\n(DFT Functional, Basis Set) Frequency Calculations Frequency Calculations Optimize Geometries\n(DFT Functional, Basis Set)->Frequency Calculations Characterize Stationary Points\n(Minima vs. TS) Characterize Stationary Points (Minima vs. TS) Frequency Calculations->Characterize Stationary Points\n(Minima vs. TS) Locate Transition State (TS) Locate Transition State (TS) Characterize Stationary Points\n(Minima vs. TS)->Locate Transition State (TS) IRC Calculations IRC Calculations Locate Transition State (TS)->IRC Calculations Single-Point Energy Calculations\n(Higher Level of Theory) Single-Point Energy Calculations (Higher Level of Theory) IRC Calculations->Single-Point Energy Calculations\n(Higher Level of Theory) Calculate ΔG‡ and ΔGr Calculate ΔG‡ and ΔGr Single-Point Energy Calculations\n(Higher Level of Theory)->Calculate ΔG‡ and ΔGr Analyze Electronic and Steric Effects Analyze Electronic and Steric Effects Calculate ΔG‡ and ΔGr->Analyze Electronic and Steric Effects

Caption: A general workflow for DFT studies of reaction transition states.

References

assessing the regioselectivity of 3-Methylquinoline N-oxide against other isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the regioselectivity of 3-Methylquinoline N-oxide and its isomers, this guide offers researchers, scientists, and drug development professionals a comparative analysis of their reactivity in nucleophilic substitution reactions. Supported by experimental data, this document provides a clear comparison of product distribution, detailed experimental protocols, and visual representations of the underlying chemical principles.

The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, with substituted quinolines forming the basis of numerous therapeutic agents. The introduction of an N-oxide functionality significantly alters the electronic properties of the quinoline ring, enhancing its reactivity towards nucleophiles and providing a versatile handle for further chemical modification. This guide focuses on the impact of the methyl group's position on the regioselectivity of nucleophilic attack on three key isomers: this compound, 5-Methylquinoline N-oxide, and 7-Methylquinoline N-oxide.

Unraveling the Directing Effects of the Methyl Group

The Reissert-Kaufmann reaction, a well-established method for the C2-cyanation of quinoline N-oxides, serves as a model reaction to probe the regioselectivity of these isomers. In this reaction, the N-oxide is activated by an acyl chloride, followed by the addition of a cyanide nucleophile. The position of the methyl group—an electron-donating substituent—plays a crucial role in directing the incoming nucleophile, influencing the distribution of the resulting cyanated products.

Comparative Regioselectivity in the Reissert-Kaufmann Reaction

The following table summarizes the product distribution observed in the Reissert-Kaufmann reaction of this compound, 5-Methylquinoline N-oxide, and 7-Methylquinoline N-oxide with benzoyl chloride and potassium cyanide. The data highlights the distinct regiochemical outcomes dictated by the position of the methyl substituent.

IsomerC2-Cyanation ProductC4-Cyanation ProductOther ProductsTotal Yield (%)
This compound Major ProductMinor ProductTracesHigh
5-Methylquinoline N-oxide Major ProductNot ObservedTracesModerate
7-Methylquinoline N-oxide Major ProductNot ObservedTracesModerate

Note: The yields and product ratios are compiled from various sources and may not have been obtained under identical experimental conditions. Direct comparative studies are limited in the literature.

The data suggests that for all three isomers, the primary site of nucleophilic attack is the C2 position. This is consistent with the general reactivity of quinoline N-oxides, where the N-oxide group activates the C2 and C4 positions towards nucleophilic attack. However, the presence of the methyl group influences the reactivity and, in the case of the 3-methyl isomer, allows for the formation of a minor C4-adduct. The electron-donating nature of the methyl group can influence the relative stability of the intermediates formed during the reaction, thereby affecting the product distribution.

Experimental Protocols

A generalized experimental protocol for the Reissert-Kaufmann reaction of methylquinoline N-oxides is provided below. Specific modifications for each isomer may be necessary to optimize yields and selectivity.

General Procedure for the Cyanation of Methylquinoline N-Oxides

Materials:

  • Methylquinoline N-oxide isomer (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Potassium cyanide (1.5 eq)

  • Dichloromethane (solvent)

  • Water (solvent)

Procedure:

  • A solution of the methylquinoline N-oxide isomer in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • An aqueous solution of potassium cyanide is added to the flask.

  • The biphasic mixture is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the cyanated products.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the Reissert-Kaufmann reaction and the factors influencing regioselectivity.

Reissert_Kaufmann_Mechanism sub Methylquinoline N-oxide activated Acyl-quinolinium Intermediate sub->activated Activation acyl_chloride Benzoyl Chloride acyl_chloride->activated c2_adduct C2-Cyano Adduct (Major) activated->c2_adduct Nucleophilic Attack at C2 c4_adduct C4-Cyano Adduct (Minor, for 3-Me) activated->c4_adduct Nucleophilic Attack at C4 cn KCN cn->c2_adduct cn->c4_adduct

Caption: Generalized mechanism of the Reissert-Kaufmann reaction.

Regioselectivity_Factors regio Regioselectivity electronic Electronic Effects (N-oxide activation) regio->electronic steric Steric Hindrance (Methyl group) regio->steric intermediate Intermediate Stability electronic->intermediate steric->intermediate

Caption: Factors influencing the regioselectivity of nucleophilic attack.

Conclusion

The position of the methyl group on the quinoline N-oxide ring system exerts a discernible influence on the regioselectivity of nucleophilic substitution reactions. While C2-functionalization is the predominant pathway for 3-methyl, 5-methyl, and 7-methyl isomers in the Reissert-Kaufmann reaction, the 3-methyl isomer also yields a minor C4-substituted product. This subtle difference in reactivity underscores the importance of substituent effects in directing chemical transformations on heterocyclic scaffolds. For researchers engaged in the synthesis of novel quinoline-based compounds, a thorough understanding of these regiochemical principles is paramount for the rational design of synthetic routes and the targeted synthesis of desired isomers. Further comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of the regioselectivity of these important building blocks.

Kinetic Analysis of Reactions Catalyzed by 3-Methylquinoline N-oxide Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of reactions catalyzed by methylated quinoline N-oxide complexes, with a focus on providing available quantitative data and detailed experimental methodologies. While specific kinetic data for 3-methylquinoline N-oxide complexes are limited in publicly accessible literature, this document leverages data from closely related methylated analogues to offer valuable insights into their catalytic behavior and compares them with alternative catalytic systems.

Data Presentation: Kinetic Parameters of Methylated Quinoline N-oxide Catalyzed Reactions

Quantitative kinetic data for reactions catalyzed specifically by this compound complexes is not extensively documented. However, studies on other methylated quinoline N-oxides provide a strong basis for understanding their catalytic activity. The following table summarizes the rate constants for the gold-catalyzed reaction of 8-methylquinoline N-oxide, illustrating the influence of reaction conditions on catalytic performance.

Catalyst SystemSubstrateSolventWater Content (wt%)Rate Constant (k) [M⁻¹s⁻¹]Conversion (150 min)
MeDalphos-AuCl / AgOTf8-methylquinoline N-oxideAcetonitrile2.55 x 10⁻¹1.2 x 10⁻²~100%
MeDalphos-AuCl / AgOTf8-methylquinoline N-oxideAcetonitrile (non-dry)~0.11.1 x 10⁻²~100%
MeDalphos-AuCl / AgOTf8-methylquinoline N-oxideAcetonitrile (dry)< 0.016.3 x 10⁻³93%
MeDalphos-AuCl / AgOTf8-methylquinoline N-oxideAcetonitrile2.544.1 x 10⁻³Not specified
MeDalphos-AuCl / AgOTf8-methylquinoline N-oxideAcetonitrile5.063.9 x 10⁻³Not specified

Data adapted from a study on the influence of water on homogeneous gold catalysis. The reaction shown is the conversion of 8-methylquinoline N-oxide.[1]

Comparison with Alternative Catalytic Systems

The catalytic functionalization of quinoline N-oxides can be achieved using various transition metal complexes. Below is a qualitative comparison of different catalytic systems.

Catalyst TypeTypical ReactionsAdvantagesLimitations
Gold (Au) Complexes C-H functionalization, cycloadditions.High efficiency, mild reaction conditions.Can be sensitive to reaction conditions (e.g., water content).
Palladium (Pd) Complexes C-H activation, cross-coupling reactions (e.g., arylation, alkenylation).[2]High regioselectivity for the C2 position.[2]May require additives and higher temperatures.
Copper (Cu) Complexes Amination, amidation, alkylation.[2][3][4]Cost-effective, good yields for amination reactions.[2]Regioselectivity can be solvent-dependent.[3][4]
Rhodium (Rh) Complexes C-H activation, annulation reactions.High regioselectivity for C8-functionalization.Often requires specific directing groups.

Detailed Methodologies: Experimental Protocols

The following provides a generalized experimental protocol for the C-H functionalization of a quinoline N-oxide derivative, based on common methodologies reported in the literature.[2][3][5][6]

General Procedure for Copper-Catalyzed Amination of Quinoline N-oxide:

  • Materials: Quinoline N-oxide derivative, amine, copper(I) iodide (CuI) catalyst, toluene (solvent).

  • Reaction Setup: A reaction vessel is charged with the quinoline N-oxide (1 equivalent) and CuI (10 mol%).

  • Reagent Addition: The reaction vessel is placed under an inert atmosphere (e.g., argon or nitrogen). Toluene is added as the solvent, followed by the addition of the amine (8 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) under an air atmosphere for a specified duration.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired product.

Electrochemical Synthesis of Aminoquinolines from Quinoline N-oxides: [3][4]

  • Electrochemical Cell Setup: A divided electrochemical cell with a platinum cylindrical cathode and a platinum rod anode is used. A ceramic membrane separates the anode and cathode compartments.

  • Electrolyte Composition: The anodic compartment is filled with a solution of the quinoline N-oxide, the aminating agent (e.g., morpholine), and a copper(II) acetate catalyst in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Electrolysis: The electrolysis is carried out in galvanostatic mode at a constant current (e.g., 3 mA/cm²). The potential of the working electrode is monitored throughout the reaction.

  • Product Isolation: After the passage of the required amount of electricity, the electrolysis is stopped. The solvent is evaporated, and the resulting residue is purified by chromatography to yield the aminated quinoline product.

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams illustrate a proposed reaction mechanism, a typical experimental workflow, and a comparison of catalytic systems.

reaction_mechanism cluster_catalyst Catalytic Cycle Catalyst Catalyst Intermediate_A Quinoline N-oxide Catalyst Complex Catalyst->Intermediate_A Intermediate_B Activated Intermediate Intermediate_A->Intermediate_B Activation (e.g., C-H activation) Product_Complex Product-Catalyst Complex Intermediate_B->Product_Complex Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product Functionalized Quinoline Product_Complex->Product Quinoline_N_Oxide Quinoline N-oxide Quinoline_N_Oxide->Intermediate_A Coordination Reagent Reagent (e.g., Amine) Reagent->Intermediate_B

Caption: Proposed mechanism for the catalyzed functionalization of quinoline N-oxide.

experimental_workflow Start Start Setup Reaction Setup: - Add Quinoline N-oxide - Add Catalyst Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Setup->Inert_Atmosphere Add_Reagents Add Solvent and Reagents Inert_Atmosphere->Add_Reagents Reaction Stir at Controlled Temperature Add_Reagents->Reaction Monitor Monitor Reaction (TLC/GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up: - Cool to RT - Remove Solvent Monitor->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for catalyzed quinoline N-oxide functionalization.

catalyst_comparison cluster_catalysts Catalytic Systems Quinoline_N_Oxide Quinoline N-oxide Functionalization Au Gold (Au) - C-H Functionalization - Mild Conditions Quinoline_N_Oxide->Au Pd Palladium (Pd) - Cross-Coupling - High C2 Selectivity Quinoline_N_Oxide->Pd Cu Copper (Cu) - Amination/Amidation - Cost-Effective Quinoline_N_Oxide->Cu Rh Rhodium (Rh) - C-H Activation - High C8 Selectivity Quinoline_N_Oxide->Rh

Caption: Comparison of different catalytic systems for quinoline N-oxide functionalization.

References

Evaluating the Substrate Scope of 3-Methylquinoline N-oxide in Arylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of catalytic systems for the C8-arylation of 3-Methylquinoline N-oxide, a key transformation in the synthesis of novel molecular entities. We present a detailed analysis of substrate scope, supported by experimental data, to inform your selection of the optimal arylation strategy.

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, the introduction of aryl groups at the C8-position of quinoline N-oxides offers a powerful avenue for creating structurally diverse molecules with potential biological activity. This guide focuses on this compound as a substrate and evaluates its performance in arylation reactions mediated by state-of-the-art Rhodium, Palladium, and Ruthenium catalytic systems.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and scope of the C8-arylation of this compound. Below, we summarize the performance of Rhodium, Palladium, and Ruthenium-based catalysts with various arylating agents.

Table 1: C8-Arylation of this compound with Arylboronic Acids
EntryCatalyst SystemArylboronic AcidYield (%)Reference
1[CpRhCl₂]₂ / AgSbF₆ / Ag₂OPhenylboronic acid85[1]
2[CpRhCl₂]₂ / AgSbF₆ / Ag₂O4-Methylphenylboronic acid82[1]
3[CpRhCl₂]₂ / AgSbF₆ / Ag₂O4-Methoxyphenylboronic acid78[1]
4[CpRhCl₂]₂ / AgSbF₆ / Ag₂O4-Chlorophenylboronic acid75[1]
5[RuCl₂(p-cymene)]₂ / Ag₂O / Tf₂OPhenylboronic acid65[2][3]

Note: Yields are for the isolated 8-arylquinoline N-oxide product. Tf₂O = Trifluoromethanesulfonic anhydride.

Table 2: C8-Arylation of this compound with Iodoarenes
EntryCatalyst SystemIodoareneYield (%)Reference
1Pd(OAc)₂ / CsOAcIodobenzene75[4][5]
2Pd(OAc)₂ / CsOAc4-Iodotoluene72[4][5]
3Pd(OAc)₂ / CsOAc1-Iodo-4-methoxybenzene68[4][5]
4Pd(OAc)₂ / CsOAc1-Chloro-4-iodobenzene65[4][5]

Note: Yields are for the isolated 8-arylquinoline N-oxide product.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Here, we provide representative protocols for the Rhodium and Palladium-catalyzed C8-arylation of this compound.

Rhodium-Catalyzed C8-Arylation with Arylboronic Acids[1]

To a dried Schlenk tube under an argon atmosphere were added:

  • This compound (0.2 mmol, 1.0 equiv)

  • Arylboronic acid (0.4 mmol, 2.0 equiv)

  • [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%)

  • AgSbF₆ (0.032 mmol, 16 mol%)

  • Ag₂O (0.4 mmol, 2.0 equiv)

  • Diethylene glycol dimethyl ether (1.0 mL)

The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 8-aryl-3-methylquinoline N-oxide.

Palladium-Catalyzed C8-Arylation with Iodoarenes[4][5]

In a sealed tube, the following were combined:

  • This compound (0.5 mmol, 1.0 equiv)

  • Iodoarene (1.0 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.025 mmol, 5 mol%)

  • CsOAc (1.0 mmol, 2.0 equiv)

  • Acetic acid (2.0 mL)

The tube was sealed, and the mixture was heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with dichloromethane and washed with saturated aqueous NaHCO₃. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel to yield the corresponding 8-aryl-3-methylquinoline N-oxide.

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. The C8-arylation of quinoline N-oxides is proposed to proceed through a C-H activation pathway.

Catalytic Cycle for Rhodium-Catalyzed C8-Arylation

The Rh(III)-catalyzed arylation is believed to initiate with the coordination of the N-oxide to the rhodium center, followed by a regioselective C8-H bond activation to form a five-membered rhodacyclic intermediate. Transmetalation with the arylboronic acid and subsequent reductive elimination furnishes the C-C coupled product and regenerates the active Rh(III) catalyst.[1]

Rhodium_Catalytic_Cycle cluster_cycle Rhodium Catalytic Cycle Rh_III_precatalyst [Cp*Rh(III)X₂]₂ Active_Rh_III Active Cp*Rh(III) Catalyst Rh_III_precatalyst->Active_Rh_III Activation Coordination Coordination with This compound Active_Rh_III->Coordination Rhodacycle Five-membered Rhodacyclic Intermediate Coordination->Rhodacycle C-H Activation Transmetalation Transmetalation with ArB(OH)₂ Rhodacycle->Transmetalation Rh_III_Aryl Rh(III)-Aryl Intermediate Transmetalation->Rh_III_Aryl Reductive_Elimination Reductive Elimination Rh_III_Aryl->Reductive_Elimination Product 8-Aryl-3-methylquinoline N-oxide Reductive_Elimination->Product Rh_I_species Rh(I) species Reductive_Elimination->Rh_I_species Rh_I_species->Active_Rh_III Oxidation

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C8-arylation.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for identifying the optimal reaction conditions. The following workflow illustrates a typical procedure for screening different catalysts and ligands.

Experimental_Workflow Start Start: Prepare Stock Solutions (Substrate, Arylating Agent) Reaction_Setup Set up parallel reactions in vials Start->Reaction_Setup Add_Catalyst Add Catalyst Precursor (e.g., [Cp*RhCl₂]₂, Pd(OAc)₂) Reaction_Setup->Add_Catalyst Add_Ligand_Additive Add Ligand/Additive (e.g., AgSbF₆, CsOAc) Add_Catalyst->Add_Ligand_Additive Solvent_Addition Add Solvent Add_Ligand_Additive->Solvent_Addition Reaction Stir at elevated temperature Solvent_Addition->Reaction Workup Quench and extract Reaction->Workup Analysis Analyze by LC-MS/GC-MS and NMR for yield determination Workup->Analysis Optimization Optimize promising hits Analysis->Optimization End End: Identify Optimal Conditions Optimization->End

Caption: A generalized workflow for screening arylation catalysts.

Comparison with Alternative Substrates

The reactivity of this compound can be benchmarked against other substituted quinoline N-oxides to understand the electronic and steric effects of the methyl group at the 3-position.

Table 3: Comparison of Rhodium-Catalyzed Phenylation of Substituted Quinoline N-oxides
EntrySubstrateYield (%)Reference
1Quinoline N-oxide92[1]
22-Methylquinoline N-oxide88[1]
3This compound 85 [1]
44-Methylquinoline N-oxide90[1]
56-Methylquinoline N-oxide87[1]

The data suggests that the methyl group at the 3-position has a minor, slightly deactivating effect on the C8-arylation compared to the unsubstituted and 2- or 4-methyl substituted analogues. This is likely due to subtle electronic effects rather than significant steric hindrance.

Conclusion

This comparative guide demonstrates that this compound is a viable substrate for C8-arylation reactions using Rhodium, Palladium, and Ruthenium catalysts. Rhodium catalysis with arylboronic acids generally provides higher yields compared to palladium catalysis with iodoarenes. The electronic nature of the arylating agent and the specific reaction conditions play a crucial role in determining the reaction outcome. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to explore the synthesis of novel 8-aryl-3-methylquinoline derivatives for applications in drug discovery and materials science.

References

A Comparative Guide to 3-Methylquinoline N-oxide and Pyridine N-oxides in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, N-oxides of heteroaromatic compounds have emerged as versatile and powerful catalysts. Their ability to act as potent Lewis bases allows them to activate a variety of substrates, facilitating a wide range of chemical transformations. This guide provides a detailed comparison of 3-Methylquinoline N-oxide and the more broadly utilized pyridine N-oxides in catalysis. While direct, comparative experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on pyridine N-oxides and general quinoline N-oxides to draw insightful comparisons regarding their structure, reactivity, and catalytic applications.

Introduction to N-Oxides in Catalysis

Pyridine and quinoline N-oxides are valued for the nucleophilic character of their N-oxide oxygen atom. This property enables them to act as effective Lewis base catalysts, particularly in reactions involving the activation of organosilicon compounds.[1][2] Their catalytic utility extends to a variety of asymmetric reactions, including allylations, propargylations, and aldol-type reactions, where they can induce high levels of stereocontrol.[3] Furthermore, they serve as ligands in transition metal-catalyzed processes and as oxidants in certain reactions.[2][4]

The catalytic efficacy of these N-oxides is intricately linked to their electronic and steric properties. The introduction of substituents onto the pyridine or quinoline ring system can significantly modulate these properties, thereby fine-tuning their catalytic performance. This guide will explore these aspects, with a specific focus on the comparative role of the fused benzene ring in quinoline N-oxides and the effect of a methyl substituent at the 3-position.

Structural and Electronic Properties

The primary difference between pyridine N-oxides and quinoline N-oxides lies in the extended π-system of the quinoline scaffold. This annulated benzene ring influences the electronic properties and steric environment of the N-oxide functional group.

PropertyPyridine N-oxideThis compound
Structure Monocyclic aromaticBicyclic aromatic
Electronic Effect of the Ring Electron-withdrawing pyridine ringExtended conjugation with the benzene ring can modulate electron density.
Steric Hindrance Generally lower, dependent on substitution patternPotentially higher due to the fused ring and substituents.
Lewis Basicity Moderate, tunable with substituents.Expected to be influenced by the quinoline ring system and the methyl group.

The methyl group at the 3-position of the quinoline N-oxide is an electron-donating group, which is expected to increase the electron density on the quinoline ring system and potentially enhance the Lewis basicity of the N-oxide oxygen. However, its position may also introduce steric effects that can influence substrate binding and the stereochemical outcome of a reaction.

Performance in Asymmetric Catalysis: A Comparative Overview

Asymmetric allylation of aldehydes with allyltrichlorosilane is a benchmark reaction for evaluating the performance of chiral N-oxide catalysts. While specific data for this compound is scarce, we can compare the performance of various chiral pyridine N-oxides and a representative chiral quinoline N-oxide to understand the potential differences.

Table 1: Comparison of Chiral Pyridine N-oxides and a Chiral Quinoline N-oxide in the Asymmetric Allylation of Benzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Pyridine N-oxide 110CH2Cl2-7849592[3]
Chiral Pyridine N-oxide 25THF-78128991[3]
Chiral Pyridine N-oxide 310MeCN-20249288[1]
Chiral Quinoline N-oxide 410CH2Cl2-7869085[4]

Note: The structures of the specific chiral ligands attached to the N-oxides are complex and can be found in the cited literature.

The data indicates that both pyridine and quinoline N-oxide scaffolds can be utilized to create highly effective catalysts for asymmetric allylation. The performance is highly dependent on the specific chiral backbone fused to the heteroaromatic N-oxide. While the quinoline N-oxide in this comparison shows slightly lower enantioselectivity, it is important to note that this is a single example, and further optimization of the chiral ligand on the quinoline scaffold could lead to improved results. For 3-substituted quinoline N-oxides, a slight decrease in yield has been observed in some C-H functionalization reactions, suggesting that substitution at this position can influence catalytic activity.[5]

Experimental Protocols

General Procedure for Asymmetric Allylation of Aldehydes using a Chiral N-Oxide Catalyst

To a solution of the chiral N-oxide catalyst (0.01-0.1 mmol) in the specified dry solvent (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at the indicated temperature is added the aldehyde (1.0 mmol). After stirring for 10-15 minutes, allyltrichlorosilane (1.2 mmol) is added dropwise. The reaction mixture is stirred for the specified time until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Logical Relationships

The catalytic cycle of N-oxide mediated allylation involves the activation of the silicon reagent by the Lewis basic N-oxide. This interaction forms a hypervalent silicon species, which is more reactive and facilitates the transfer of the allyl group to the aldehyde.

Catalytic_Cycle Catalyst Chiral N-Oxide Intermediate Hypervalent Silicon Intermediate Catalyst->Intermediate Activation Substrate Aldehyde Substrate->Intermediate Coordination Reagent Allyltrichlorosilane Reagent->Intermediate Product Homoallylic Alcohol Intermediate->Product Allyl Transfer Catalyst_Reactivated Chiral N-Oxide Intermediate->Catalyst_Reactivated Catalyst Regeneration

Caption: Catalytic cycle for the N-oxide mediated asymmetric allylation of aldehydes.

The stereochemical outcome of the reaction is determined by the chiral environment created by the catalyst around the reacting species in the transition state. The rigidity and specific geometry of the chiral ligand attached to the N-oxide are crucial for achieving high enantioselectivity.

Experimental Workflow for Catalyst Screening

The process of identifying an optimal catalyst for a specific transformation typically involves a systematic screening of various parameters.

Workflow Start Define Reaction Catalyst_Selection Select Pyridine & Quinoline N-Oxide Candidates Start->Catalyst_Selection Solvent_Screening Screen Solvents Catalyst_Selection->Solvent_Screening Temp_Optimization Optimize Temperature Solvent_Screening->Temp_Optimization Loading_Optimization Optimize Catalyst Loading Temp_Optimization->Loading_Optimization Analysis Analyze Yield & Enantioselectivity Loading_Optimization->Analysis Conclusion Identify Optimal Conditions Analysis->Conclusion

Caption: A typical workflow for screening N-oxide catalysts in an asymmetric reaction.

Conclusion

Pyridine N-oxides are well-established, highly effective catalysts in a variety of organic transformations, particularly in asymmetric synthesis where a vast library of chiral derivatives has been developed and successfully applied. Quinoline N-oxides, with their extended aromatic system, offer an alternative scaffold with distinct electronic and steric properties. While the available data suggests that they are also capable of promoting similar catalytic reactions with high efficiency, a comprehensive understanding of their comparative performance, especially for specifically substituted derivatives like this compound, is currently limited by the lack of direct comparative studies.

The introduction of a methyl group at the 3-position of the quinoline N-oxide is anticipated to increase its Lewis basicity, which could enhance its catalytic activity. However, potential steric hindrance might counteract this electronic benefit in certain reactions. Future research focusing on the synthesis and catalytic evaluation of a broader range of substituted quinoline N-oxides, including this compound, will be crucial for a more definitive comparison and for unlocking their full potential in catalysis. For researchers in drug development and other fields requiring enantiomerically pure compounds, both pyridine and quinoline N-oxides represent valuable classes of catalysts, with the choice between them depending on the specific reaction, substrate, and the desired stereochemical outcome.

References

Safety Operating Guide

Proper Disposal of 3-Methylquinoline N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methylquinoline N-oxide. Given the potential hazards associated with quinoline derivatives, this compound must be treated as hazardous waste.[1][2] Adherence to these protocols, in conjunction with institutional and local regulations, is essential for safe laboratory operations.

Core Principles of Chemical Waste Disposal

The primary objective when disposing of this compound is to prevent its release into the environment and to mitigate any risk to laboratory personnel.[1] This compound should never be disposed of in standard trash receptacles or poured down the drain.[2] All materials that have come into contact with this compound must be collected and managed through an approved hazardous waste program.[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or with a proper respirator---

Step-by-Step Disposal Protocol

This section details the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste : All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, bench paper), must be designated as hazardous waste.[3]

  • Segregate Waste : To prevent potentially dangerous reactions, do not mix this compound waste with other incompatible chemical waste.[2]

Step 2: Waste Collection
  • Solid Waste : Carefully place any solid this compound and contaminated disposable items directly into a labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.

Step 3: Container Labeling and Storage
  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2] The label should also list all components of a liquid waste mixture with their approximate percentages.

  • Container Integrity : The hazardous waste container must be made of a compatible material and have a secure, tight-fitting lid.[3]

  • Storage : Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2] Secondary containment is highly recommended to control any potential leaks.[2]

Step 4: Arranging for Disposal
  • Contact Professionals : Reach out to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the pickup and proper disposal of the waste.[3][4]

  • Provide Inventory : Be prepared to provide a complete inventory of the waste you have collected.[2]

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Do not allow the spill to enter drains.[3][5]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe segregate Step 2: Identify and Segregate Hazardous Waste ppe->segregate collect_solid Step 3a: Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Step 3b: Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Step 4: Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage disposal_contact Step 5: Contact EHS or Licensed Waste Disposal Contractor storage->disposal_contact end End: Proper Disposal of Hazardous Waste disposal_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methylquinoline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a cautious approach is recommended, treating it with the same respect as other quinoline derivatives and N-oxide compounds.[1] The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale & Best Practices
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[2] A face shield may be necessary for splash hazards.Standard laboratory practice to protect against accidental splashes. Always ensure a snug fit.[2]
Skin and Body Protection Full-length laboratory coat, buttoned completely. Closed-toe shoes and full-length pants are mandatory.[2]Prevents skin contact with potential spills. Avoid exposed skin between the shoe and ankle.[2]
Hand Protection Chemical-resistant nitrile gloves are recommended.[2] Consider wearing two pairs of nitrile gloves for added protection.Nitrile gloves offer good resistance to a variety of chemicals.[2] Always inspect gloves for tears or holes before use. Remove gloves before touching common surfaces like doorknobs or keyboards.
Respiratory Protection Generally not required under normal use in a well-ventilated area or a chemical fume hood.[1]If working outside a fume hood where dust or aerosols may be generated, consult with your institution's safety officer about the need for respiratory protection.
Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the initial steps to take.

Exposure Route Immediate First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Operational Plan: Handling and Storage

Handling:

  • Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from moisture.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. Label as "Hazardous Waste" with the full chemical name.

    • Liquid Waste: If in solution, collect in a dedicated, leak-proof, and sealed container compatible with the solvent. Label as "Hazardous Waste" and list all components and their approximate percentages.

    • Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that are contaminated should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris".

  • Disposal Procedure:

    • Do not dispose of down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflows and Pathways

To further enhance safety and understanding, the following diagrams illustrate key procedural and biological information.

Spill_Response_Workflow Emergency Workflow: Chemical Spill Response spill Chemical Spill Occurs assess Assess the Situation (Minor vs. Major Spill) spill->assess major_spill Major Spill Identified assess->major_spill Is it a major spill? evacuate Evacuate Immediate Area alert Alert Others & Supervisor evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) contain Contain the Spill (Use absorbent material) ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Report Incident to EHS decontaminate->report major_spill->ppe No (Minor Spill) call_ehs Call EHS/Emergency Services major_spill->call_ehs Yes call_ehs->evacuate call_ehs->alert

Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill in the laboratory.

PI3K_Akt_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway (A Target of Substituted Quinoline N-Oxides) GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline_N_Oxide Substituted Quinoline N-Oxides Quinoline_N_Oxide->PI3K Inhibition

Caption: A diagram illustrating the inhibitory effect of some substituted quinoline N-oxides on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.